(Z)-4EGI-1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-4EGI-1: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4EGI-1 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its potent anti-cancer activities. It functions by disrupting the crucial interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, key components of the eIF4F complex. This complex plays a pivotal role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer to favor the synthesis of oncogenic proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the eIF4E/eIF4G Interaction
This compound, the Z-isomer of 4EGI-1, directly targets the cap-dependent translation initiation pathway.[1] Its primary mechanism involves binding to eIF4E and allosterically inhibiting its interaction with eIF4G.[2] This disruption of the eIF4E/eIF4G interface prevents the assembly of the functional eIF4F complex, which is essential for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs.[2][3] Consequently, the translation of a specific subset of mRNAs, many of which encode for proteins critical for cancer cell growth, proliferation, and survival, is suppressed.[4]
Interestingly, while this compound disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressors, the 4E-binding proteins (4E-BPs), to eIF4E.[2][5] This dual action further enhances the inhibition of cap-dependent translation, making this compound a potent modulator of this pathway.
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, particularly in breast and lung cancer models.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Breast Cancer | |||
| SKBR-3 | Breast Cancer | ~30 | [1][6] |
| MCF-7 | Breast Cancer | ~30 | [1][6] |
| MDA-MB-231 | Breast Cancer | ~30 | [1][6] |
| Breast CSCs | Breast Cancer Stem Cells | ~10-11 | [E]- and [Z]-isomers[6] |
| Non-CSCs | Non-Cancer Stem Cells | ~22 | [1][6] |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | ~6 - 40 | [1] One source indicates ~40µM[7] |
| H460 | Non-Small Cell Lung Cancer | ~8.0-11.0 | [7] |
| H1299 | Non-Small Cell Lung Cancer | ~8.0-11.0 | [7] |
| Glioma | |||
| U87 | Glioblastoma | Not specified | Induces apoptosis at 10, 50, 100 µM[1] |
Signaling Pathways Modulated by this compound
The inhibition of the eIF4F complex by this compound triggers a cascade of downstream effects, ultimately leading to cancer cell death.
Inhibition of Oncogenic Protein Translation
By selectively inhibiting cap-dependent translation, this compound leads to the downregulation of key oncoproteins that are characterized by highly structured 5' untranslated regions in their mRNAs. These include:
-
c-Myc: A transcription factor that drives cell proliferation and growth.[4][8]
-
Bcl-2: An anti-apoptotic protein that promotes cell survival.[4]
-
Survivin: An inhibitor of apoptosis.[4]
Induction of Apoptosis
This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: The compound causes mitochondrial dysfunction and promotes the activation of the pro-apoptotic protein Bax.[1] It also downregulates anti-apoptotic proteins like Mcl-1 and Bcl-xL, while upregulating the pro-apoptotic protein Noxa.
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of Death Receptor 5 (DR5).[3][9] This sensitizes cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis. This effect can be independent of its action on cap-dependent translation.[5]
Modulation of the mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its hyperactivation is common in cancer. This pathway converges on the phosphorylation of 4E-BPs, which, when phosphorylated, release eIF4E, allowing for the formation of the eIF4F complex. While this compound does not directly inhibit mTOR, its action downstream of mTOR makes it a potential therapeutic strategy for cancers with activated mTOR signaling.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT/SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or SRB (Sulforhodamine B) solution
-
DMSO or Tris-base solution (for SRB)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB solution, and solubilize the bound dye with 10 mM Tris-base.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 510 nm for SRB) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins following treatment with this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-eIF4E, anti-eIF4G, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Co-Immunoprecipitation (Co-IP) for eIF4E/eIF4G Interaction
This assay is used to demonstrate the disruption of the eIF4E/eIF4G interaction by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Co-IP lysis buffer
-
Anti-eIF4E antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-eIF4E antibody overnight at 4°C to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against eIF4E and eIF4G. A decrease in the amount of co-precipitated eIF4G in the this compound treated sample indicates disruption of the interaction.
-
Conclusion
This compound represents a promising therapeutic agent for cancer treatment due to its specific mechanism of action targeting the cap-dependent translation machinery. By disrupting the eIF4E/eIF4G interaction, it effectively inhibits the synthesis of key oncoproteins, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EIF4G1 network in non‐small cell lung cancers (NSCLC) cell survival and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-4EGI-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
(Z)-4EGI-1 is a potent, cell-permeable small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G interaction, a critical step in cap-dependent mRNA translation. Its discovery has paved the way for novel therapeutic strategies targeting aberrant protein synthesis in diseases such as cancer. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound for researchers, scientists, and drug development professionals.
Discovery and Biological Activity
This compound was identified through a high-throughput screening of small molecule libraries aimed at discovering inhibitors of the eIF4E/eIF4G protein-protein interaction (PPI).[1] This interaction is a rate-limiting step in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[2][3] In many cancers, the eIF4E protein is overexpressed, leading to the preferential translation of oncogenic mRNAs that promote cell growth, proliferation, and survival.[4] By disrupting the eIF4E/eIF4G interaction, this compound effectively inhibits the translation of these key cancer-driving proteins.
The Z-isomer of 4EGI-1 has been shown to be the more active form.[1] It binds to eIF4E with a notable affinity and has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5][6]
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound and its parent compound, 4EGI-1.
| Compound | Target | Assay | Value | Reference |
| This compound | eIF4E | IC50 | 43.5 µM | [5] |
| This compound | eIF4E | Kd | 8.74 µM | [5] |
| 4EGI-1 | eIF4E | Kd | 25 µM | [6] |
| 4EGI-1 | SKBR-3, MCF-7, MDA-MB-231 breast cancer cells | IC50 | ~30 µM | [6] |
| 4EGI-1 | Non-cancer stem cells | IC50 | ~22 µM | [6] |
| 4EGI-1 | A549 lung cancer cells | IC50 | ~6 µM | [7] |
Signaling Pathway of eIF4F Complex Formation and Inhibition by this compound
The formation of the eIF4F complex is a tightly regulated process. The PI3K/AKT/mTOR signaling pathway plays a crucial role by phosphorylating the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[8] Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4G to bind and initiate translation. This compound acts as a competitive inhibitor of the eIF4E/eIF4G interaction.
Caption: Signaling pathway of eIF4F complex formation and its inhibition by this compound.
Synthesis of this compound
The synthesis of 4EGI-1 and its analogs is typically achieved through a multi-step process. The general synthetic strategy involves the formation of a thiazole (B1198619) ring, followed by the condensation with a substituted phenylpyruvic acid to generate the hydrazone moiety.[2] The E- and Z-isomers are often produced as a mixture and can be separated by chromatography.[1]
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound analogs generally follows the workflow depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Synthetic Protocol
A representative synthetic protocol for 4EGI-1 analogs is described below, based on reported methods.[1][2]
Step 1: Synthesis of α-Bromoacetophenone
-
To a solution of the appropriately substituted acetophenone (B1666503) in a suitable solvent (e.g., acetic acid or ether), add bromine (Br₂) dropwise at room temperature.
-
Stir the reaction mixture for the specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the crude α-bromoacetophenone, which may be purified by recrystallization or chromatography.
Step 2: Synthesis of 2-Hydrazinyl-4-phenylthiazole
-
React the α-bromoacetophenone derivative with thiosemicarbazide in a solvent such as 1,4-dioxane (B91453) or a mixture of acetic acid and water.
-
Reflux the mixture for several hours until the formation of the 2-hydrazinyl-thiazole is complete.
-
Isolate the product by filtration or extraction and purify if necessary.
Step 3: Synthesis of (E/Z)-4EGI-1
-
Condense the 2-hydrazinyl-thiazole derivative with 2-(o-nitrophenyl)pyruvic acid in a solvent system like 5% acetic acid in ethanol.
-
Reflux the reaction mixture for approximately one hour.
-
Cool the mixture and isolate the crude product, which will be a mixture of E and Z isomers.
Step 4: Separation of this compound
-
The E and Z isomers can be separated using reverse-phase flash chromatography, often with a methanol/water gradient containing a small amount of formic acid.
-
The fractions corresponding to the Z-isomer, which is typically the more hydrophobic and predominant isomer, are collected and the solvent is removed to yield the purified this compound.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Inhibition
This assay is used to measure the ability of this compound to disrupt the eIF4E/eIF4G interaction.
-
A fluorescently labeled peptide derived from the eIF4G binding motif is incubated with recombinant eIF4E protein.
-
The binding of the fluorescent peptide to the larger eIF4E protein results in a high fluorescence polarization value.
-
This compound or other test compounds are added to the mixture.
-
If the compound displaces the fluorescent peptide from eIF4E, the polarization value will decrease.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to cause a 50% reduction in the fluorescence polarization signal.[1][2]
Conclusion
This compound is a valuable chemical probe for studying the role of cap-dependent translation in normal and pathological states. Its ability to specifically target the eIF4E/eIF4G interaction provides a promising avenue for the development of novel anticancer therapeutics. The synthetic routes and biological assays detailed in this guide offer a solid foundation for researchers interested in exploring the potential of this compound and its analogs in drug discovery and chemical biology.
References
- 1. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-4EGI-1: A Technical Guide to the eIF4E/eIF4G Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (Z)-4EGI-1, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G protein-protein interaction. It details the molecule's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
Eukaryotic translation initiation is a critical process for protein synthesis and is tightly regulated to control cell growth, proliferation, and survival. A key control point is the assembly of the eIF4F complex, which is composed of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. The interaction between eIF4E and eIF4G is essential for recruiting the translational machinery to the 5' cap of mRNAs, thereby initiating cap-dependent translation.
In many cancers, the signaling pathways that control translation, such as the PI3K/AKT/mTOR pathway, are hyperactivated, leading to increased eIF4F complex formation and the preferential translation of mRNAs encoding proteins involved in cell proliferation and survival (e.g., cyclins, c-Myc). Consequently, the eIF4E/eIF4G interaction has emerged as a promising target for anticancer drug development.
4EGI-1 was identified through high-throughput screening as a small molecule that disrupts the eIF4E/eIF4G interaction.[1] It exists as two stable isomers, (E) and (Z), with the (Z)-isomer, this compound, exhibiting a slightly higher affinity for eIF4E.[2] this compound serves as a valuable tool for studying the biological consequences of inhibiting cap-dependent translation and as a lead compound for the development of more potent therapeutics.
Mechanism of Action
This compound inhibits the eIF4E/eIF4G interaction through an allosteric mechanism.[2] Instead of competing directly with eIF4G for the same binding site on eIF4E, this compound binds to a hydrophobic pocket on eIF4E located away from the primary interaction interface.[2] This binding induces a conformational change in eIF4E, which in turn prevents its association with eIF4G, thereby disrupting the formation of the active eIF4F complex and inhibiting cap-dependent translation.[2][3]
A unique aspect of 4EGI-1's mechanism is its dual activity. While it dissociates eIF4G from eIF4E, it also stabilizes the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs).[3] In normal cells, hypophosphorylated 4E-BPs bind to eIF4E and prevent eIF4G binding. Upon stimulation by growth factor signaling pathways like PI3K/AKT/mTOR, 4E-BPs are hyperphosphorylated, causing their release from eIF4E and allowing eIF4F complex assembly.[4][5] By stabilizing the eIF4E/4E-BP1 interaction, 4EGI-1 reinforces this natural inhibitory mechanism, providing an additional layer of translational repression.[3] This dual action makes it a particularly effective inhibitor of cap-dependent translation, even in cancer cells with hyperactive mTOR signaling.[3]
Signaling Pathway Context
Caption: Regulation of eIF4F complex formation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the binding affinities and cellular potencies of 4EGI-1 and its (Z)-isomer.
Table 1: Binding Affinity of 4EGI-1 Isomers to eIF4E
| Compound | Assay Method | Binding Constant | Reference |
| 4EGI-1 (mixture) | Fluorescence Quenching | Kd: 10-20 µM | [2] |
| 4EGI-1 (mixture) | Cell-free assay | Kd: 25 µM | [6][7] |
| This compound | Fluorescence Polarization | IC50: 43.5 µM | [8][9] |
| This compound | Fluorescence Polarization | Kd: 8.74 µM | [8][9] |
| (E)-4EGI-1 | Fluorescence Quenching | Kd: ~20 µM | [2] |
Table 2: In Vitro Antiproliferative Activity of 4EGI-1
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBR-3 | Breast Cancer | ~30 | [6] |
| MCF-7 | Breast Cancer | ~30 | [6] |
| MDA-MB-231 | Breast Cancer | ~30 | [6] |
| A549 | Lung Cancer | ~6 | [7] |
| CRL-2351 | Breast Cancer | 15.3 | [9] |
| CRL-2813 | Melanoma | 11.6 | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Inhibition
This assay quantitatively measures the ability of a compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.
Materials:
-
Recombinant human GST-ΔN26-eIF4E protein.[1]
-
Fluorescein-labeled peptide derived from eIF4G (e.g., FAM-eIF4G558-569).[1]
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
This compound stock solution in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a dilution series of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (unlabeled eIF4G peptide).
-
In each well of the microplate, add 20 µL of the assay components in the following order:
-
10 µL of assay buffer containing 20 nM FAM-eIF4G peptide.
-
5 µL of the this compound dilution or control.
-
5 µL of assay buffer containing 80 nM GST-ΔN26-eIF4E.
-
-
The final concentrations in the 20 µL reaction volume will be 10 nM FAM-eIF4G peptide and 20 nM GST-ΔN26-eIF4E.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (FP) of each well using the plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
m7GTP Pull-Down Assay
This assay assesses the integrity of the eIF4F complex in a cellular context by isolating eIF4E and its bound proteins using cap-analog affinity resin.
Materials:
-
Cancer cell lines (e.g., H358 lung cancer cells).[10]
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
m7GTP-Sepharose beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Antibodies: anti-eIF4E, anti-eIF4G, anti-4E-BP1.
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or DMSO vehicle for the desired time (e.g., 6 hours).[10]
-
Harvest and lyse the cells on ice. Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Incubate equal amounts of protein lysate (e.g., 500 µg) with pre-washed m7GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-4 times with cold wash buffer to remove non-specific binders.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E (as a loading control for the pull-down), eIF4G, and 4E-BP1. A decrease in the amount of co-precipitated eIF4G indicates disruption of the eIF4F complex.
Caption: Workflow for an m7GTP Pull-Down assay.
Cell Viability and Western Blot Analysis
Cell Viability Assay (e.g., Sulforhodamine B - SRB):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 3 days).[10]
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris base.
-
Measure the absorbance at 510 nm to determine cell density, which is proportional to cell viability.
Western Blot for Downstream Protein Expression:
-
Treat cells with this compound for a specific duration (e.g., 6-24 hours).[9]
-
Prepare whole-cell protein lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins whose translation is highly dependent on the eIF4F complex, such as Cyclin D1, Cyclin E, and Survivin.[9]
-
Use an antibody against a housekeeping protein (e.g., β-Actin or α-Tubulin) as a loading control.[9]
-
Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence. A reduction in the levels of the target proteins indicates successful inhibition of cap-dependent translation.
Conclusion
This compound is a pivotal chemical probe for dissecting the complexities of cap-dependent translation. Its well-characterized allosteric and dual mechanism of action—disrupting the eIF4E/eIF4G interaction while stabilizing eIF4E/4E-BP1 binding—makes it a unique and potent inhibitor.[2][3] The quantitative data demonstrate its activity in the low micromolar range against various cancer cell lines, validating the eIF4E/eIF4G interface as a viable therapeutic target.[6][9] The experimental protocols outlined here provide a robust framework for researchers to investigate this compound and novel analogs in preclinical drug development settings. Future efforts in this field will likely focus on optimizing the potency, solubility, and pharmacokinetic properties of 4EGI-1-based compounds to translate their promising in vitro and in vivo efficacy into clinical candidates.[11][12]
References
- 1. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. researchgate.net [researchgate.net]
(Z)-4EGI-1: A Deep Dive into its Allosteric Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
(Z)-4EGI-1 has emerged as a critical tool in cancer biology and neurobiology, primarily for its ability to modulate protein synthesis through the inhibition of the eIF4E/eIF4G protein-protein interaction. This technical guide provides an in-depth exploration of the allosteric inhibition mechanism of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and molecular interactions.
Core Mechanism: Allosteric Inhibition of the eIF4F Complex
This compound is a small molecule inhibitor that disrupts the formation of the eIF4F complex, a key player in the initiation of cap-dependent translation. The eIF4F complex consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. The interaction between eIF4E and eIF4G is crucial for recruiting the translational machinery to the 5' cap of mRNAs, a rate-limiting step in protein synthesis.
Contrary to initial assumptions that it would compete directly with eIF4G for the same binding site on eIF4E, structural and biochemical studies have revealed that 4EGI-1 functions as an allosteric inhibitor.[1][2][3][4] It binds to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding interface.[1][2][3][4] This binding event induces a conformational change in eIF4E, specifically causing the extension of an α-helix that connects the 4EGI-1 and eIF4G binding sites.[1][2] This structural rearrangement ultimately leads to the dissociation of eIF4G from eIF4E, thereby inhibiting the assembly of the functional eIF4F complex and suppressing cap-dependent translation.[1][5]
A noteworthy aspect of 4EGI-1's mechanism is its dual activity. While it inhibits the binding of eIF4G, it paradoxically stabilizes the interaction of the translational repressor, 4E-BP1, with eIF4E.[6][7] This is significant because 4E-BPs are natural inhibitors of eIF4E, and their binding is often downregulated in cancer. By promoting the eIF4E/4E-BP1 complex, 4EGI-1 further enhances the suppression of translation, contributing to its anti-tumor effects.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and inhibitory activity of 4EGI-1 and its analogs.
| Compound | Binding Target | Assay Type | Dissociation Constant (Kd) | Reference |
| 4EGI-1 | eIF4E | Fluorescence Quenching | 25 µM | [8][9][10] |
| 4EGI-1 (E and Z isomers) | cap-bound and cap-free eIF4E | Fluorescence Quenching | 10 - 20 µM | [1][2] |
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Fluorescence Polarization | - | 42 - 47 µM | [11] |
| 4EGI-1 | Cell Growth Inhibition | A549 (lung cancer) | ~6 µM | [10] |
| 4EGI-1 | Cell Growth Inhibition | SKBR-3, MCF-7, MDA-MB-231 (breast cancer) | ~30 µM | [8] |
| 4EGI-1 | Cell Growth Inhibition | Non-CSCs (Cancer Stem Cells) | ~22 µM | [8] |
| 4EGI-1 | eIF4E/eIF4G Interaction | - | 125 µM | [9] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the allosteric inhibition mechanism of this compound.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay is used to quantify the disruption of the eIF4E/eIF4G interaction by 4EGI-1 in a cell-free system.[11]
Principle: A fluorescently labeled peptide derived from eIF4G binds to recombinant eIF4E, resulting in a high fluorescence polarization signal. When an inhibitor like 4EGI-1 displaces the fluorescent peptide, the polarization of the emitted light decreases.
Protocol:
-
Reagents:
-
Recombinant GST-ΔN26-eIF4E protein.
-
Fluorescein-labeled eIF4G-derived peptide (containing the eIF4E binding motif).
-
Assay buffer (e.g., 100 mM Na-phosphate, pH 7.5).
-
This compound and its analogs.
-
-
Procedure:
-
In a 384-well plate, mix a constant concentration of GST-ΔN26-eIF4E and the fluorescein-labeled eIF4G peptide.
-
Add varying concentrations of the test compound (e.g., 4EGI-1).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide.[11]
-
m7GTP Pull-Down Assay for eIF4F Complex Integrity
This assay assesses the effect of 4EGI-1 on the formation of the eIF4F complex in cell lysates.[12]
Principle: The 5' cap structure of mRNA is mimicked by m7GTP-linked agarose (B213101) beads. eIF4E, being a cap-binding protein, will bind to these beads, pulling down its interacting partners, primarily eIF4G. The effect of an inhibitor on this interaction can then be analyzed.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., H358 lung cancer cells) with either DMSO (vehicle) or 4EGI-1 for a specified time (e.g., 6 hours).
-
Harvest the cells and prepare whole-cell protein lysates.
-
-
Pull-Down:
-
Incubate the cell lysates with m7GTP-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a Western blot analysis using antibodies against eIF4E and eIF4G.[12]
-
A decrease in the amount of eIF4G pulled down in the 4EGI-1 treated sample compared to the control indicates disruption of the eIF4E/eIF4G interaction.
-
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of 4EGI-1 on cancer cells.
Sulforhodamine B (SRB) Assay for Cell Proliferation: [13]
-
Seed cancer cells in 96-well plates and treat with a serial dilution of 4EGI-1 for different time points (e.g., 24, 48, 72 hours).
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength to determine cell density.
PARP Cleavage Assay for Apoptosis: [12]
-
Treat cancer cells with varying concentrations of 4EGI-1 for a defined period (e.g., 24 hours).
-
Lyse the cells and separate the proteins via SDS-PAGE.
-
Perform a Western blot using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved form of PARP is indicative of apoptosis.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and molecular interactions involved in the allosteric inhibition by this compound.
Caption: Allosteric inhibition of eIF4E/eIF4G interaction by this compound.
Caption: Dual activity and downstream cellular effects of this compound.
Caption: Workflow for the m7GTP pull-down assay to assess eIF4F integrity.
Conclusion
This compound represents a paradigm of allosteric inhibition, offering a nuanced approach to targeting the notoriously difficult protein-protein interaction between eIF4E and eIF4G. Its dual mechanism of action, which not only disrupts a key oncogenic complex but also stabilizes a natural tumor suppressor interaction, underscores its potential as a therapeutic agent. The detailed understanding of its binding mode, coupled with robust quantitative assays and a clear picture of its downstream effects, provides a solid foundation for the future development of more potent and specific inhibitors of cap-dependent translation for the treatment of cancer and other diseases characterized by dysregulated protein synthesis.
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-4EGI-1: A Dual-Action Modulator of Eukaryotic Translation Initiation Factor 4E (eIF4E) and 4E-Binding Protein 1 (4E-BP1) Interactions
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, binding to the 5' cap structure of messenger RNA (mRNA) to facilitate the assembly of the eIF4F complex and initiate cap-dependent translation. Its activity is tightly controlled by the mammalian target of rapamycin (B549165) (mTOR) signaling pathway through the phosphorylation of 4E-binding proteins (4E-BPs). The small molecule (Z)-4EGI-1 has emerged as a potent inhibitor of cap-dependent translation with a unique dual mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions of this compound with eIF4E and its subsequent effects on the eIF4E/eIF4G and eIF4E/4E-BP1 axes. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in research and drug development.
Introduction
The dysregulation of protein synthesis is a hallmark of numerous diseases, including cancer. The initiation phase of mRNA translation is a primary control point, with the cap-binding protein eIF4E playing a central role. eIF4E binds to the m7GpppN cap at the 5' end of mRNAs and recruits the large scaffolding protein eIF4G, which in turn brings in the RNA helicase eIF4A, forming the eIF4F complex. This complex is essential for the recruitment of the 43S preinitiation complex and subsequent scanning for the start codon.
The interaction between eIF4E and eIF4G is competitively inhibited by 4E-BPs. In their hypophosphorylated state, 4E-BPs bind to the same dorsal surface of eIF4E as eIF4G, effectively sequestering eIF4E and repressing cap-dependent translation.[1] The phosphorylation of 4E-BPs by mTORC1 leads to their dissociation from eIF4E, allowing for the formation of the active eIF4F complex and the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival.[2][3]
This compound is a small molecule inhibitor identified through high-throughput screening that disrupts the eIF4E/eIF4G interaction.[4] Subsequent studies have revealed a more intricate mechanism of action, where this compound not only allosterically inhibits the binding of eIF4G but also stabilizes the interaction of unphosphorylated 4E-BP1 with eIF4E.[5][6] This dual activity makes this compound a powerful tool for studying translation initiation and a promising lead for therapeutic development.
The Dual Mechanism of Action of this compound
This compound exerts its effects through an allosteric mechanism, binding to a hydrophobic pocket on eIF4E that is distinct from the canonical binding site for both eIF4G and 4E-BP1.[7][8]
Allosteric Inhibition of the eIF4E/eIF4G Interaction
Binding of this compound to eIF4E induces a conformational change in the protein, specifically causing an extension of an α-helix.[7] This structural alteration is transmitted to the eIF4G binding site, reducing its affinity for eIF4G and leading to the dissociation of the eIF4F complex.[7][8] This action effectively shuts down cap-dependent translation.
Stabilization of the eIF4E/4E-BP1 Complex
Paradoxically, while inhibiting eIF4G binding, this compound has been shown to enhance the association of unphosphorylated 4E-BP1 with eIF4E.[5][9] The structural basis for this lies in the partial overlap between the this compound binding site and a C-terminal loop of 4E-BP1.[5][6] The binding of this compound is not mutually exclusive with the binding of a long fragment of 4E-BP1.[5] By preventing the competitive binding of eIF4G, this compound effectively increases the availability of eIF4E for 4E-BP1, thereby stabilizing the repressive complex and further inhibiting translation initiation.[5][10]
Quantitative Data
The following tables summarize the key quantitative data related to the interactions of this compound.
Table 1: Binding Affinities of this compound and Related Molecules to eIF4E
| Ligand | eIF4E Form | Method | Dissociation Constant (Kd) | Reference |
| This compound | apo-eIF4E | Fluorescence Quenching | ~10-20 µM | [7][11] |
| This compound | m7GTP-bound eIF4E | Fluorescence Quenching | ~10-20 µM | [7][11] |
| (E)-4EGI-1 | apo-eIF4E | Fluorescence Quenching | ~10-20 µM | [7][11] |
| (E)-4EGI-1 | m7GTP-bound eIF4E | Fluorescence Quenching | ~10-20 µM | [7][11] |
| Unphosphorylated 4E-BP1 | eIF4E | Not Specified | 15 nM | [5] |
| eIF4G-I | eIF4E | Not Specified | 27 nM | [5] |
Table 2: Inhibitory Concentrations of this compound
| Assay | Cell Line | IC50 | Reference |
| Cell Growth | A549 lung cancer | ~6 µM | [12] |
| eIF4E/eIF4G Interaction | In vitro FP assay | Not explicitly stated, but effective at displacing peptide | [4] |
| Cell Growth | Various lung cancer cell lines | ~40 µM | [13] |
Signaling Pathways and Experimental Workflows
mTOR/4E-BP1/eIF4E Signaling Pathway
The following diagram illustrates the central role of the mTOR pathway in regulating the interaction between 4E-BP1 and eIF4E, and the points of intervention for this compound.
Caption: mTORC1-mediated regulation of eIF4E activity and the dual action of this compound.
Experimental Workflow: m7GTP Pull-Down Assay
This diagram outlines the steps involved in an m7GTP pull-down assay to assess the integrity of the eIF4F complex in the presence of this compound.
Caption: Workflow for m7GTP pull-down assay to analyze eIF4F complex formation.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the disruption of the eIF4E/eIF4G interaction by this compound in a cell-free system.[4]
Materials:
-
Recombinant purified GST-ΔN26-eIF4E protein.
-
Fluorescein-labeled peptide derived from eIF4G containing the eIF4E-binding motif (e.g., FITC-eIF4G-peptide).
-
This compound and other test compounds dissolved in DMSO.
-
Assay buffer (e.g., 100 mM Na-phosphate, pH 7.5).
-
384-well black plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a reaction mixture containing GST-ΔN26-eIF4E (e.g., 0.5 µM) and FITC-eIF4G-peptide (e.g., 30 µM) in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that interferes with the assay (typically <1%).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
The reduction in the fluorescence polarization signal is indicative of the displacement of the FITC-eIF4G-peptide from eIF4E by the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
m7GTP-Sepharose Pull-Down Assay
This assay is used to assess the effect of this compound on the formation of the eIF4F complex in a cellular context.[13]
Materials:
-
Cells of interest (e.g., lung cancer cell lines).
-
This compound and vehicle control (DMSO).
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, NP-40, and protease/phosphatase inhibitors).
-
m7GTP-Sepharose beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Antibodies for Western blotting (anti-eIF4E, anti-eIF4G, anti-4E-BP1).
Procedure:
-
Culture cells to the desired confluency and treat with this compound or DMSO for the specified time and concentration.
-
Harvest the cells and prepare whole-cell lysates using a non-denaturing lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with m7GTP-Sepharose beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the cap-binding complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blot analysis using specific antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the amount of each protein pulled down. A decrease in the amount of eIF4G pulled down in the this compound treated sample compared to the control indicates disruption of the eIF4F complex.
Conclusion
This compound represents a significant tool for the study of translational control, offering a unique dual mechanism that both disrupts the active eIF4F complex and stabilizes the repressive eIF4E/4E-BP1 complex. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to effectively utilize this compound in their investigations. A thorough understanding of its bimodal action is crucial for interpreting experimental results and for the rational design of next-generation inhibitors targeting the eIF4E-mediated translation pathway for therapeutic intervention.
References
- 1. mesoscale.com [mesoscale.com]
- 2. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular mechanism of the dual activity of 4EGI-1: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of the dual activity of 4EGI-1: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. selleckchem.com [selleckchem.com]
- 13. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Screening for eIF4E/eIF4G Interaction Inhibitors Using (Z)-4EGI-1 in a Fluorescence Polarization Assay
For Research Use Only.
Introduction
The interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G is a critical rate-limiting step in cap-dependent mRNA translation. This protein-protein interaction (PPI) is essential for the assembly of the eIF4F complex, which recruits ribosomes to mRNA, initiating protein synthesis. In many cancers, the eIF4E/eIF4G axis is hyperactivated, leading to the preferential translation of oncogenic proteins involved in cell growth, proliferation, and survival. Consequently, inhibiting the eIF4E/eIF4G interaction has emerged as a promising therapeutic strategy.
(Z)-4EGI-1 is a small molecule inhibitor that disrupts the eIF4E/eIF4G interaction. It binds to eIF4E, preventing its association with eIF4G and thereby inhibiting cap-dependent translation. This application note provides a detailed protocol for using this compound as a control compound in a competitive fluorescence polarization (FP) assay designed for the high-throughput screening and characterization of novel eIF4E/eIF4G interaction inhibitors.
Principle of the Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution. The assay principle is based on the rotational speed of a fluorescently labeled molecule (tracer). When a small fluorescent tracer is excited with plane-polarized light, it rotates rapidly in solution before emitting light, resulting in a low polarization signal. However, when this tracer binds to a much larger molecule (e.g., a protein), its rotation is significantly slowed. This slower tumbling results in the emission of light that remains largely polarized, leading to a high polarization signal.
In this competitive assay, a fluorescein-labeled peptide derived from eIF4G (the tracer) binds to recombinant eIF4E protein, resulting in a high FP signal. When an unlabeled inhibitor, such as this compound, is introduced, it competes with the tracer for binding to eIF4E. This competition displaces the fluorescent tracer from the eIF4E protein, allowing it to tumble freely again and causing a decrease in the FP signal. The magnitude of this decrease is proportional to the inhibitor's concentration and binding affinity.
Data Presentation
The inhibitory activity of this compound and other potential inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer from the eIF4E protein.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | eIF4E/eIF4G Interaction | Fluorescence Polarization | 42 - 47[1] | 8.74[2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow of the fluorescence polarization assay.
Figure 1. Signaling pathway of eIF4F complex formation and its inhibition by this compound.
Figure 2. Experimental workflow for the competitive fluorescence polarization assay.
Experimental Protocols
This section provides a detailed methodology for performing the competitive fluorescence polarization assay to screen for inhibitors of the eIF4E/eIF4G interaction.
Materials and Reagents
-
Recombinant Human eIF4E Protein: Full-length, purified protein (e.g., >90% purity).
-
Fluorescent Tracer: Fluorescein isothiocyanate (FITC) labeled peptide derived from human eIF4G. A commonly used sequence is KKQYDREFLLDFQFK-FITC.[4]
-
This compound: Positive control inhibitor.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20.
-
DMSO: For dissolving this compound and test compounds.
-
Microplates: Black, non-binding surface, 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization with excitation at ~485 nm and emission at ~535 nm for FITC.
Protocol 1: Determination of Optimal eIF4E Concentration
Before screening inhibitors, it is crucial to determine the optimal concentration of eIF4E that results in approximately 50-80% binding of the fluorescent tracer.
-
Prepare Tracer Solution: Dilute the FITC-eIF4G peptide stock in Assay Buffer to a final concentration of 20 nM (2x of the desired 10 nM final concentration).
-
Prepare eIF4E Serial Dilution: Perform a serial dilution of the eIF4E protein in Assay Buffer. A typical starting concentration might be 2 µM, diluted serially down to low nM concentrations.
-
Plate Setup:
-
Add 20 µL of Assay Buffer to wells for "tracer only" controls.
-
Add 20 µL of each eIF4E dilution to respective wells in triplicate.
-
-
Add Tracer: Add 20 µL of the 20 nM FITC-eIF4G peptide solution to all wells. The final volume will be 40 µL, and the final tracer concentration will be 10 nM.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader.
-
Analysis: Plot the mP values against the eIF4E concentration. Select the eIF4E concentration that yields 50-80% of the maximal polarization signal for use in the competitive assay.
Protocol 2: Competitive Inhibition Assay with this compound
-
Prepare Reagents:
-
eIF4E Solution: Dilute recombinant eIF4E in Assay Buffer to a 2x concentration determined in Protocol 1.
-
Tracer Solution: Dilute FITC-eIF4G peptide in Assay Buffer to a 4x concentration (e.g., 40 nM for a 10 nM final concentration).
-
This compound/Test Compound Serial Dilution: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution in DMSO, then dilute 1:25 in Assay Buffer to create a 4x working solution with 4% DMSO. (This results in a final assay concentration of 1% DMSO). A typical starting concentration in the assay might be 100 µM.
-
-
Plate Setup (Final Volume: 40 µL):
-
Negative Control (0% Inhibition): 10 µL Assay Buffer with 4% DMSO + 20 µL eIF4E solution + 10 µL Tracer solution.
-
Positive Control (100% Inhibition): 10 µL Assay Buffer with 4% DMSO + 20 µL Assay Buffer (no eIF4E) + 10 µL Tracer solution.
-
Inhibitor Wells: 10 µL of each 4x this compound/Test Compound dilution + 20 µL eIF4E solution + 10 µL Tracer solution.
-
-
Assay Procedure:
-
Add 10 µL of the appropriate control or inhibitor solution to the wells.
-
Add 20 µL of the 2x eIF4E solution (or Assay Buffer for the positive control).
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 4x tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration can be calculated using the following formula:
% Inhibition = 100 x (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This fluorescence polarization assay provides a robust, sensitive, and high-throughput method for identifying and characterizing small molecule inhibitors of the eIF4E/eIF4G interaction. This compound serves as an excellent positive control for validating assay performance and for comparative analysis of novel compounds. The detailed protocols herein offer a comprehensive guide for researchers in academia and the drug development industry to establish this assay for their screening campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-4EGI-1 Treatment in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Z)-4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, for the treatment of breast cancer cells. The following sections detail its mechanism of action, effective treatment concentrations, and protocols for key experimental assays.
Mechanism of Action
This compound is an inhibitor that targets the cap-dependent translation initiation process, which is often dysregulated in cancer. It functions by binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby preventing its interaction with eIF4G.[1][2] This disruption of the eIF4F complex selectively inhibits the translation of mRNAs encoding for proteins crucial for cancer cell proliferation, survival, and metastasis, such as cyclin D1, c-MYC, and VEGF.[1][3] Notably, this compound has shown increased cytotoxicity towards breast cancer stem cells (CSCs) compared to non-CSC breast cancer cells.[1] It has also been shown to induce apoptosis and promote the differentiation of breast CSCs.[1]
The signaling pathway affected by this compound is depicted below:
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various breast cancer cell lines and experimental contexts.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (24-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| SKBR-3 | Non-CSC Breast Cancer | ~30[1][4] |
| MCF-7 | Non-CSC Breast Cancer | ~30[1][4] |
| MDA-MB-231 | Non-CSC Breast Cancer | ~30[1][4] |
| Non-CSCs | Non-Cancer Stem Cells | ~22[1][4] |
| Breast CSCs | Breast Cancer Stem Cells | ~10 ([Z]-isomer), ~11 ([E]-isomer)[1] |
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Effect | Cell Line/Type | Concentration (µM) | Reference |
| Depletion of Breast CSCs | Breast CSCs | 4 | [1] |
| Breast CSC Differentiation | Breast CSCs | 40 | [4] |
| Suppression of HUVEC tube-like formation | Breast CSC induced | 8 | [4] |
| Inhibition of eIF4F complex formation | U87 (Glioma) | 50 | [4] |
| Induction of Apoptosis | U87 (Glioma) | 10, 50, 100 | [4] |
| Inhibition of mTORC1 signaling | MCF7, ZR-75-1 | 50 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1]
Workflow:
Caption: Cell Viability Assay Workflow.
Materials:
-
Breast cancer cell lines (e.g., SKBR-3, MCF-7, MDA-MB-231, HMLER (CD44high/CD24low)FA)
-
This compound and [E]-4EGI-1 isomers
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 1 x 10⁴ breast cancer cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a series of dilutions of [E]-4EGI-1 and [Z]-4EGI-1 in cell culture medium.
-
Treat the cells with the different concentrations of the 4EGI-1 isomers or DMSO as a vehicle control.
-
Incubate the plates for 24 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Flow Cytometry)
This protocol is a general guideline for assessing apoptosis induced by this compound.
Workflow:
Caption: Apoptosis Assay Workflow.
Materials:
-
Breast cancer cells
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed breast cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM, 75 µM) or DMSO for the desired time period (e.g., 24 or 48 hours).[5]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
In Vivo Tumor Xenograft Study
This protocol describes an in vivo model to assess the anti-tumor activity of this compound.[4][6]
Workflow:
Caption: In Vivo Xenograft Study Workflow.
Materials:
-
Breast cancer stem cells (CSCs)
-
Matrigel
-
DMEM
-
NOD/SCID female mice
-
This compound and [E]-4EGI-1 isomers
-
DMSO
-
Calipers for tumor measurement
Procedure:
-
Mix 1 x 10⁵ breast CSCs with 100 µL of a Matrigel/DMEM mixture (1:2 ratio).
-
Subcutaneously inject the cell mixture into the mammary glands of NOD/SCID female mice.
-
Monitor the mice for tumor formation. Once the tumors reach a volume of approximately 75 mm³, randomize the mice into treatment groups (5 mice/group).
-
Administer daily intraperitoneal injections of either DMSO (vehicle control), 75 mg/kg [E]-4EGI-1, or 75 mg/kg [Z]-4EGI-1 for 30 days.[4][6]
-
Measure the tumor volumes every three days using calipers (Volume = (length x width²)/2).
-
At the end of the 30-day treatment period, sacrifice the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be further processed for immunohistochemistry, Western blot, and immunoprecipitation analyses to study the in vivo mechanism of action.[4]
References
- 1. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The synergistic inhibition of breast cancer proliferation by combined treatment with 4EGI-1 and MK2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Demonstrating eIF4E/eIF4G Disruption
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for demonstrating the disruption of the eukaryotic initiation factor 4E (eIF4E) and eIF4G (eIF4F complex) interaction, a critical control point in cap-dependent translation. This protocol is particularly relevant for screening and characterizing inhibitors of the mTOR signaling pathway, which plays a crucial role in regulating this interaction.
Introduction
The interaction between eIF4E and eIF4G is a cornerstone of cap-dependent translation initiation. eIF4E binds to the 5' cap of mRNA, and eIF4G acts as a scaffolding protein, recruiting the rest of the translation machinery.[1][2][3] The formation of this eIF4F complex is tightly regulated, notably by the PI3K/mTOR and MAPK/ERK signaling pathways. The mTOR pathway, in particular, controls the phosphorylation of 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting translation.[4] Therefore, monitoring the association of eIF4E and eIF4G provides a direct readout of the activity of the mTOR pathway and the efficacy of its inhibitors.
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions within a cell.[5][6] This method involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down its interacting partners (the "prey"). The presence of the prey protein is then detected, typically by Western blotting.
Signaling Pathway
The formation of the eIF4F complex, composed of eIF4E, eIF4G, and the RNA helicase eIF4A, is a key event in cap-dependent translation initiation. This process is regulated by upstream signaling pathways, primarily the PI3K/AKT/mTOR pathway. Growth factors and nutrients activate this pathway, leading to the phosphorylation of 4E-BP1 by mTORC1. Phosphorylated 4E-BP1 releases eIF4E, allowing it to bind to eIF4G and initiate translation. Conversely, inhibitors of the mTOR pathway lead to the dephosphorylation of 4E-BP1, which then sequesters eIF4E and disrupts the eIF4E/eIF4G interaction.
Caption: Regulation of the eIF4E/eIF4G interaction by the mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the co-immunoprecipitation protocol to assess the disruption of the eIF4E/eIF4G interaction.
Caption: Experimental workflow for co-immunoprecipitation of eIF4E and eIF4G.
Detailed Immunoprecipitation Protocol
This protocol is optimized for demonstrating the disruption of the eIF4E/eIF4G interaction in mammalian cells following treatment with a compound of interest, such as an mTOR inhibitor.
Materials:
-
Cell Culture: Mammalian cell line known to have a responsive mTOR pathway (e.g., HEK293T, MCF7, or a relevant cancer cell line).
-
Treatment Compound: mTOR inhibitor (e.g., Rapamycin or Torin1) or other test compounds.
-
Antibodies:
-
Rabbit anti-eIF4E antibody for immunoprecipitation (IP).
-
Mouse anti-eIF4G antibody for Western blot detection.
-
Rabbit anti-eIF4E antibody for Western blot detection (as a loading control for the IP).
-
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors. It is crucial to use a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
Wash Buffer: Co-IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Reagents for SDS-PAGE and Western blotting.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the mTOR inhibitor or vehicle control for the desired time and concentration. For example, treat with 250 nM Torin1 for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the rabbit anti-eIF4E antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of rabbit IgG isotype control antibody in a separate tube.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of Protein A/G beads to each IP reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
Carefully collect the supernatant, which contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the mouse anti-eIF4G antibody to detect the co-immunoprecipitated eIF4G.
-
To confirm successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with the rabbit anti-eIF4E antibody.
-
Data Presentation and Interpretation
The results of the co-immunoprecipitation experiment can be quantified by densitometry of the Western blot bands. The amount of co-immunoprecipitated eIF4G is typically normalized to the amount of immunoprecipitated eIF4E. A decrease in the eIF4G/eIF4E ratio in the treated samples compared to the vehicle control indicates a disruption of the interaction.
Table 1: Quantification of eIF4E/eIF4G Interaction Following mTOR Inhibition
| Treatment | eIF4E in IP (Relative Densitometry Units) | eIF4G in Co-IP (Relative Densitometry Units) | eIF4G/eIF4E Ratio | % Disruption |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| mTOR Inhibitor (e.g., 250 nM Torin1) | 0.98 | 0.35 | 0.36 | 64% |
| Negative Control (IgG) | 0.05 | 0.02 | N/A | N/A |
Note: The values in this table are representative and will vary depending on the cell line, inhibitor, and experimental conditions.
Table 2: Recommended Antibody Dilutions and Reagent Volumes
| Reagent | Recommended Amount/Dilution |
| Immunoprecipitation | |
| Cell Lysate | 1 mg total protein |
| IP Antibody (anti-eIF4E) | 2-5 µg |
| Isotype Control (Rabbit IgG) | 2-5 µg |
| Protein A/G Beads (50% slurry) | 30 µL |
| Western Blotting | |
| Primary Antibody (anti-eIF4G) | 1:1000 |
| Primary Antibody (anti-eIF4E) | 1:1000 |
| Secondary Antibody | As per manufacturer's recommendation |
Troubleshooting
-
High Background:
-
Increase the number of washes.
-
Ensure the lysis buffer contains sufficient salt (e.g., 150 mM NaCl).
-
Always perform a pre-clearing step.
-
Use a high-quality, specific antibody for the IP.
-
-
No or Weak Signal for Co-immunoprecipitated Protein:
-
The protein-protein interaction may be weak or transient. Optimize lysis and wash conditions to be less stringent.[7]
-
Ensure the antibody for IP is efficient at pulling down the bait protein.
-
Confirm that both proteins are expressed in the cell lysate (input control).
-
The epitope for the IP antibody might be masked by the protein-protein interaction. Try immunoprecipitating with an antibody against the other protein.
-
-
Heavy and Light Chains Obscuring Bands:
-
Use conformation-specific secondary antibodies for Western blotting that do not bind to the denatured IgG from the IP.
-
Use primary antibodies for IP and Western blotting that are from different species.
-
By following this detailed protocol, researchers can effectively investigate the disruption of the eIF4E/eIF4G interaction, providing valuable insights into the mechanism of action of potential therapeutic compounds targeting the mTOR signaling pathway and cap-dependent translation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Preparing (Z)-4EGI-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a (Z)-4EGI-1 stock solution in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G interaction, a critical step in cap-dependent translation.[1] Accurate preparation of stock solutions is paramount for reproducible experimental results in cell-based assays and other research applications. This guide includes quantitative data, a step-by-step experimental protocol, and diagrams to ensure clarity and precision.
Introduction to this compound
This compound is the Z-isomer of 4EGI-1 and functions as a small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction.[1] This interaction is a key component of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By binding to eIF4E, this compound allosterically inhibits the binding of eIF4G, thereby disrupting the formation of the eIF4F complex and suppressing the translation of specific mRNAs, including those encoding oncoproteins.[2][3] This mechanism of action has established this compound as a valuable tool in cancer research and for studying the roles of cap-dependent translation in various cellular processes. The Z-isomer is noted to be the more thermodynamically stable and hydrophobic of the two isomers.[4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| Molecular Weight | 451.28 g/mol | [5] |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥ 35 mg/mL (approximately 77.56 mM) | [6] |
| Recommended Storage of Solid | -20°C | |
| Typical Working Concentrations | 10 µM - 100 µM | [7] |
| IC50 in various cell lines | 11.6 µM (CRL-2813 melanoma), 15.3 µM (CRL-2351 breast) | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for cell culture experiments.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 451.28 g/mol = 4.51 mg
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 4.51 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1][7]
Quality Control:
-
Always use fresh, high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.
-
Visually confirm complete dissolution of the compound before use.
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits cap-dependent translation.
Caption: Mechanism of this compound inhibition of translation.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps and considerations for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Impact of (Z)-4EGI-1 on mTORC1 Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a crucial signaling hub that integrates intracellular and extracellular cues to regulate cell growth, proliferation, and metabolism. Dysregulation of the mTORC1 pathway is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. A key downstream axis of mTORC1 signaling involves the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), which in its hypophosphorylated state, sequesters eIF4E, thereby inhibiting cap-dependent mRNA translation.
(Z)-4EGI-1 is a small molecule inhibitor that disrupts the interaction between eIF4E and the scaffolding protein eIF4G, a critical step for the initiation of cap-dependent translation.[1][2] Notably, this compound is the more active Z-isomer of 4EGI-1.[3] Beyond its direct role in translation initiation, emerging evidence suggests that this compound can also modulate mTORC1 signaling. These application notes provide detailed protocols for assessing the effects of this compound on the mTORC1 signaling pathway, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
Mechanism of Action of this compound
This compound primarily functions by binding to eIF4E and allosterically inhibiting its interaction with eIF4G.[1] This disruption of the eIF4F complex leads to a suppression of cap-dependent translation, a process that is often upregulated in cancer cells. Interestingly, studies have shown that 4EGI-1 can also enhance the binding of the translational repressor 4E-BP1 to eIF4E. By inhibiting a critical downstream function of the mTORC1 pathway, this compound provides a valuable tool for studying the intricacies of mTORC1-mediated cellular processes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Binding and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | 15.3 µM | CRL-2351 (Breast Cancer) | [4] |
| IC50 (Cell Proliferation) | 11.6 µM | CRL-2813 (Melanoma) | [4] |
| IC50 (Cell Growth) | ~6 µM | A549 (Lung Cancer) | [5] |
| Binding Affinity (Kd) to eIF4E | 25 µM | Cell-free assay | [1][5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Concentration Range | Assay | Cell Line | Observed Effect | Reference |
| 15-30 µM | Western Blot | CRL-2813 (Melanoma) | Reduced expression of Cyclin D1, Cyclin E, and Survivin | [4] |
| 20-50 µM | Cell Growth Assay | Various Lung Cancer Cell Lines | Inhibition of cell growth | |
| 50 µM | m7GTP pull-down assay | H358 cells | Disruption of eIF4F complex formation |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling Pathway
This protocol describes the use of Western blotting to assess the phosphorylation status of key mTORC1 downstream effectors, 4E-BP1 and S6K1, in response to this compound treatment.
Materials:
-
This compound (e.g., MedKoo Biosciences, Cat# 462180; Cenmed, Cat# C007B-353389)[3][4]
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (from Cell Signaling Technology, unless otherwise specified):
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Phospho-4E-BP1 (Thr37/46): 1:1000
-
4E-BP1: 1:1000
-
Phospho-p70 S6 Kinase (Thr389): 1:1000
-
p70 S6 Kinase: 1:1000
-
β-Actin or GAPDH: 1:1000
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 2: In Vitro mTORC1 Kinase Assay
This protocol provides a method to directly assess the inhibitory effect of this compound on mTORC1 kinase activity in a cell-free system.
Materials:
-
This compound
-
Active mTORC1 complex (immunoprecipitated from cells or recombinant)
-
Recombinant inactive 4E-BP1 or S6K1 as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive detection) or anti-phospho-substrate antibody (for non-radioactive detection)
-
SDS-PAGE gels and reagents
-
Phosphorimager or Western blot imaging system
Procedure:
-
Prepare mTORC1: Immunoprecipitate endogenous mTORC1 from cell lysates using an anti-Raptor antibody or use a commercially available active mTORC1 enzyme.
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, active mTORC1, and the substrate (e.g., recombinant 4E-BP1).
-
Add varying concentrations of this compound or vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Detection and Analysis:
-
Radioactive Method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the substrate.
-
Non-Radioactive Method: Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the substrate (e.g., Phospho-4E-BP1 (Thr37/46)).
-
Visualizations
Caption: mTORC1 Signaling Pathway and the Action of this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medkoo.com [medkoo.com]
- 4. cenmed.com [cenmed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
potential off-target effects of (Z)-4EGI-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving (Z)-4EGI-1, a potent inhibitor of the eIF4E/eIF4G protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the Z-isomer of 4EGI-1, a small molecule inhibitor that targets the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][2][3] This interaction is a critical step in the assembly of the eIF4F complex, which is essential for cap-dependent translation initiation.[1] By binding to eIF4E, this compound allosterically inhibits the eIF4E/eIF4G interaction, thereby suppressing the translation of specific mRNAs, particularly those encoding proteins involved in cell proliferation and survival, such as cyclin D1 and c-myc.[1][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of cap-dependent translation. This leads to a variety of cellular consequences, including:
-
Reduced protein levels of key oncogenes: Studies have shown that treatment with this compound leads to decreased expression of proteins like cyclin D1, cyclin E, and survivin.[2]
-
Induction of apoptosis: By inhibiting the translation of anti-apoptotic proteins, this compound can induce programmed cell death in cancer cells.[5]
-
Inhibition of cell proliferation: The compound has been shown to inhibit the growth of various cancer cell lines.[2]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of the eIF4E/eIF4G interaction, some studies using the E/Z mixture of 4EGI-1 have reported effects that appear to be independent of this primary mechanism. These potential off-target effects include:
-
Induction of Death Receptor 5 (DR5): 4EGI-1 has been shown to increase the expression of DR5, a key component of the extrinsic apoptosis pathway. This effect is suggested to be mediated by the CCAAT/enhancer-binding protein homologous protein (CHOP).[6][7]
-
Downregulation of cellular FLICE-inhibitory protein (c-FLIP): 4EGI-1 can promote the degradation of c-FLIP, an anti-apoptotic protein, through a ubiquitin/proteasome-mediated pathway.[6][7]
It is important to note that these off-target effects have been primarily characterized using the 4EGI-1 mixture. While this compound is the more potent isomer for eIF4E/eIF4G inhibition, its specific contribution to these off-target effects requires further investigation.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, researchers can employ several advanced techniques:
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any unintended kinase targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target proteins in a cellular context by measuring changes in protein thermal stability.[8][9][10][11][12][13][14][15][16]
-
Proteome-wide Off-Target Identification: Techniques like affinity-based protein profiling (ABPP) or proteome integral solubility alteration (PISA) can be used to identify a broader range of off-target proteins.[17][18][19][20][21]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or apoptosis assays.
-
Possible Cause: Variability in the potency of this compound due to solubility issues.
-
Troubleshooting Step: Ensure complete solubilization of this compound in a suitable solvent like DMSO before diluting in cell culture media. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell line-dependent differences in sensitivity.
-
Troubleshooting Step: Perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
-
Possible Cause: Contribution of off-target effects.
-
Troubleshooting Step: Use control compounds, such as the less active (E)-isomer of 4EGI-1 if available, to distinguish between on-target and off-target effects. Additionally, knockdown of eIF4E can be used to mimic the on-target effect.
-
Problem 2: No significant decrease in the protein levels of expected downstream targets.
-
Possible Cause: Insufficient concentration or treatment time.
-
Troubleshooting Step: Increase the concentration of this compound or extend the treatment duration. A time-course experiment is recommended.
-
-
Possible Cause: The specific target protein is not regulated by cap-dependent translation in your experimental system.
-
Troubleshooting Step: Verify the translational regulation of your protein of interest using polysome profiling experiments.
-
-
Possible Cause: Rapid degradation of this compound in the cell culture medium.
-
Troubleshooting Step: Consider replenishing the medium with fresh this compound during long-term experiments.
-
Quantitative Data
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target/Assay | Reference |
| IC50 | 43.5 µM | eIF4E Binding | [2][3] |
| Kd | 8.74 µM | eIF4E Binding | [2][3] |
| IC50 (Cell Proliferation) | 15.3 µM | CRL-2351 Breast Cancer Cells | [2] |
| IC50 (Cell Proliferation) | 11.6 µM | CRL-2813 Melanoma Cells | [2] |
Experimental Protocols
1. Kinase Profiling
This protocol outlines a general approach for screening this compound against a panel of kinases.
-
Objective: To identify potential off-target kinase inhibition by this compound.
-
Methodology:
-
Select a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Submit the compound for screening at one or more concentrations (e.g., 1 µM and 10 µM).
-
The service provider will typically perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of this compound.
-
Data is usually provided as a percentage of inhibition relative to a vehicle control.
-
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >50%) at a given concentration. Follow-up with IC50 determination for any identified hits.
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with its target(s) in intact cells.
-
Objective: To verify the binding of this compound to eIF4E and potentially identify novel off-targets in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and quantify the amount of soluble eIF4E (and other potential targets) at each temperature using Western blotting with specific antibodies.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target signaling pathways of 4EGI-1.
Caption: Experimental workflow for CETSA.
References
- 1. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (Z)-4EGI-1 concentration to minimize toxicity
Welcome to the Technical Support Center for the use of (Z)-4EGI-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of this compound to achieve maximal efficacy while minimizing cellular toxicity.
Understanding this compound
This compound is a small molecule inhibitor that targets the protein-protein interaction between the eukaryotic translation initiation factors eIF4E and eIF4G.[1] This interaction is a critical step in the assembly of the eIF4F complex, which is essential for cap-dependent translation of mRNA into protein.[2][3] By disrupting this interaction, this compound can selectively inhibit the translation of proteins involved in cell growth, proliferation, and survival, making it a valuable tool in cancer research.[1][4] However, like any potent compound, determining the correct concentration is crucial to distinguish between on-target pharmacological effects and off-target toxicity.
Caption: Mechanism of this compound in disrupting the eIF4E/eIF4G interaction.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound is an allosteric inhibitor.[5] Instead of competing for the same binding site as eIF4G on the dorsal surface of eIF4E, it binds to a lateral surface on eIF4E.[5] This binding event induces a conformational change in eIF4E that prevents its association with eIF4G, thereby disrupting the formation of the active eIF4F complex and inhibiting cap-dependent translation.[3][5] Interestingly, this action can also stabilize the binding of the natural translation repressor, 4E-BP1, to eIF4E.[6]
Q2: What are the common signs of cellular toxicity to look for?
A2: Cellular toxicity, or cytotoxicity, can manifest in several ways. Common indicators include:
-
Reduced Cell Viability: A significant decrease in the number of living, metabolically active cells.[7]
-
Changes in Morphology: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Induction of Apoptosis or Necrosis: Look for markers like caspase activation, DNA fragmentation, or loss of membrane integrity.[8][9] this compound has been shown to induce apoptosis in various cancer cell lines.[9][10][11]
-
Decreased Proliferation Rate: A cytostatic effect where cells stop dividing but do not necessarily die.[12]
Q3: What is a good starting concentration range for my experiments with this compound?
A3: The effective concentration of this compound is highly cell-line dependent.[9] A broad starting range for an initial dose-response experiment is typically between 1 µM and 100 µM .[9][10] Published IC50 (half-maximal inhibitory concentration) values for cell growth inhibition vary, often falling between 15 µM and 120 µM depending on the cell line and incubation time.[9][13]
Q4: How do I determine the optimal, non-toxic working concentration for my specific cell line?
A4: The optimal concentration should inhibit the target (disrupt eIF4E/eIF4G interaction) without causing widespread, unintended cell death. A multi-step approach is recommended:
-
Determine the Cytotoxic Range: Perform a dose-response cell viability assay (see Protocol 2) to find the IC50 value for cytotoxicity in your cell line.
-
Select a Sub-Toxic Range: Choose a range of concentrations below the cytotoxic IC50 (e.g., IC20 or lower) for your functional experiments.
-
Confirm Target Engagement: At these sub-toxic concentrations, confirm that this compound is engaging its target. This can be done by observing a decrease in the protein levels of key eIF4F-dependent transcripts, such as Cyclin D1 or c-Myc, via Western Blot (see Protocol 3).[4]
Q5: How important is the final solvent (DMSO) concentration in my experiments?
A5: This is critically important. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this compound, but it can be toxic to cells at higher concentrations.[14] Always ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle controls) and is kept as low as possible, ideally below 0.1% (v/v) .[14]
Experimental Workflow and Protocols
This section provides a logical workflow and detailed protocols for systematically determining the optimal concentration of this compound.
Caption: Step-by-step workflow for optimizing this compound concentration.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 451.28 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.51 mg of this compound powder.
-
Dissolution: Add 1 mL of 100% DMSO to the powder.
-
Vortex: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if solubility is an issue.[14]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[14] Store aliquots at -20°C or -80°C, protected from light.[10][14]
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM in DMSO | A standard starting concentration for most in vitro assays.[14] |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound.[10] |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can lead to compound degradation. Aliquoting is key.[14] |
| Final DMSO in Media | < 0.1% (v/v) | High concentrations of DMSO are toxic to cells.[14] |
Protocol 2: Dose-Response Cell Viability Assay
This protocol determines the concentration of this compound that is cytotoxic to a specific cell line. Assays like MTT, MTS, or Resazurin measure the metabolic activity of viable cells.[15]
Materials:
-
Your cell line of interest
-
96-well clear bottom plates (tissue culture treated)
-
This compound stock solution (10 mM)
-
Vehicle control (100% DMSO)
-
Complete culture medium
-
Cell viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Remember to prepare a "vehicle only" control with the same final DMSO concentration as your highest drug concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). Toxicity is often time-dependent.[9]
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) with a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated cells to 100% viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
| Cell Line | Treatment Duration | Approximate IC50 | Reference |
| Breast Cancer (SKBR-3, MCF-7) | 24 hours | ~30 µM | [10][11] |
| Nasopharyngeal (HNE1) | 72 hours | ~50 µM | [9] |
| Nasopharyngeal (5-8F) | 72 hours | ~120 µM | [9] |
| Melanoma (CRL-2813) | Not specified | ~15 µM | [13] |
Note: These values are examples. You must determine the IC50 for your specific cell line and conditions.
Protocol 3: Target Engagement Assay (Western Blot)
This protocol confirms that sub-toxic concentrations of this compound are inhibiting the translation of specific oncogenic proteins.
Procedure:
-
Treatment: Treat cells with a range of sub-toxic concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control for a suitable duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against proteins known to be sensitive to eIF4F inhibition (e.g., Cyclin D1, c-Myc, Bcl-2).[4]
-
Also probe for a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the target proteins relative to the loading control indicates successful target engagement.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common experimental issues.
Q: I'm observing high levels of cell death even at the lowest concentrations I've tested. What should I do?
A:
-
Check Your Solvent Control: The first step is to verify that the final DMSO concentration in your culture medium is non-toxic (ideally <0.1%). Run a "vehicle only" control with the highest percentage of DMSO used in your experiment. If the vehicle control also shows high toxicity, the issue is the solvent.
-
Verify Stock Concentration: An error in weighing or calculation could lead to a much more concentrated stock than intended. Re-calculate and consider preparing a fresh stock solution.
-
Cell Line Hypersensitivity: Your specific cell line may be exceptionally sensitive. Expand your dose-response curve to include much lower concentrations (e.g., into the nanomolar range).
-
Compound Stability: Ensure your this compound has not degraded. Use a fresh, properly stored aliquot.
Q: My results are inconsistent between experiments. Why might this be happening?
A:
-
Cell Passage Number & Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.[16]
-
Inconsistent Seeding Density: Variations in the initial number of cells per well can dramatically affect results. Always count cells accurately before seeding.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for measurements or ensure proper humidification in the incubator.
-
Compound Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous culture medium. Visually inspect your dilutions under a microscope. If precipitation occurs, you may need to lower the concentration or investigate alternative formulation strategies.
Q: I don't see any decrease in my target protein (e.g., Cyclin D1) even at concentrations that are starting to become toxic. What's wrong?
A:
-
Insufficient Incubation Time: The turnover rate of your target protein may be slow. An effect on protein levels may require longer incubation times (e.g., 24-48 hours).
-
Sub-optimal Concentration: You may be in a concentration window that is toxic for reasons other than on-target inhibition of translation (off-target effects).
-
Cell-Specific Resistance: The translation of your protein of interest in your specific cell line might be less dependent on the eIF4E/eIF4G interaction, or the cells may have compensatory mechanisms.
-
Antibody Issues: Verify that your Western Blot protocol and primary antibody are working correctly using a positive control.
References
- 1. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. news-medical.net [news-medical.net]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
troubleshooting inconsistent results with (Z)-4EGI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-4EGI-1, an inhibitor of the eIF4E/eIF4G protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[1][2] This interaction is a critical step in the formation of the eIF4F complex, which is required for the initiation of cap-dependent translation of mRNA into protein.[3] By preventing the association of eIF4E and eIF4G, this compound selectively inhibits the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis, making it a compound of interest in cancer research.[1][4] Interestingly, while 4EGI-1 disrupts the eIF4E/eIF4G interaction, it has been shown to enhance the binding of the translational repressor 4E-BP1 to eIF4E, further contributing to the inhibition of cap-dependent translation.[5]
Q2: What is the difference between the (E) and (Z) isomers of 4EGI-1?
4EGI-1 exists as two geometric isomers, (E) and (Z), due to restricted rotation around a carbon-nitrogen double bond in its structure. The (Z)-isomer is generally the more thermodynamically stable and hydrophobic of the two.[6][7] The two isomers can be separated by reverse-phase chromatography.[6] While both isomers can exhibit biological activity, their potency may differ. For instance, in one study, an analog of this compound was found to be three-fold more potent than its corresponding (E)-isomer.[7] It is crucial for researchers to be aware of the isomeric composition of their 4EGI-1 sample, as variability in the E/Z ratio can contribute to inconsistent experimental results.[6]
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the powdered form at -20°C.[1] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or -20°C for up to one year.[1] When preparing working solutions, it is advisable to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can affect the solubility of the compound.[1]
Q4: What are the known off-target effects of this compound?
While this compound is designed to target the eIF4E/eIF4G interaction, like many small molecule inhibitors, it may have off-target effects. Some studies have suggested that certain biological activities of 4EGI-1, such as the induction of DR5 and downregulation of c-FLIP, may occur independently of its inhibitory effect on cap-dependent translation.[8] Researchers should include appropriate controls to validate that the observed effects are indeed due to the inhibition of the eIF4E/eIF4G pathway. This can include using siRNA to knock down eIF4E or eIF4G and observing if the phenotype is recapitulated.[8]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Steps |
| Compound Quality and Purity | - Ensure the this compound used is of high purity (>95%).[6] - Be aware of the E/Z isomer ratio in your compound lot, as this can affect potency.[7] If possible, use a preparation with a defined isomeric composition. |
| Solubility Issues | - Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] - When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is low and consistent across experiments to avoid precipitation. - Visually inspect the media for any signs of compound precipitation after dilution. |
| Cell Line Specific Factors | - Different cell lines can have varying levels of eIF4E, eIF4G, and 4E-BPs, which can influence sensitivity to this compound. - The metabolic rate and doubling time of the cells can also impact the apparent IC50 value. |
| Experimental Conditions | - Standardize cell seeding density, as this can affect cell growth rates and drug response. - Use a consistent incubation time for the assay. - Ensure that the serum concentration in the cell culture medium is kept constant, as serum proteins can bind to small molecules and affect their free concentration. |
Issue 2: Lack of Expected Downstream Effects (e.g., no decrease in target protein levels)
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration or Incubation Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. - Consult published literature for effective concentrations in similar experimental systems. |
| Suboptimal Protein Extraction | - Use a lysis buffer that is appropriate for the subcellular localization of your target proteins. For nuclear and membrane proteins, sonication may be necessary to ensure complete lysis.[9] - Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation. |
| Western Blotting Issues | - Ensure efficient protein transfer from the gel to the membrane. This can be checked by Ponceau S staining. - Optimize antibody concentrations and incubation times. Overnight incubation of the primary antibody at 4°C can often improve signal and reduce background.[10] - Use appropriate blocking buffers to minimize non-specific antibody binding. |
| Cellular Resistance Mechanisms | - Some cell lines may have intrinsic or acquired resistance mechanisms that limit the effectiveness of this compound. This could include altered expression of drug transporters or compensatory signaling pathways. |
Issue 3: Difficulty Confirming Disruption of the eIF4E-eIF4G Interaction
| Possible Cause | Troubleshooting Steps |
| Ineffective Co-immunoprecipitation (Co-IP) | - Use a gentle lysis buffer that preserves protein-protein interactions. Buffers containing harsh detergents like RIPA may disrupt the eIF4E-eIF4G complex.[9] - Include a "beads only" control to check for non-specific binding to the immunoprecipitation beads.[9] - Pre-clear the cell lysate by incubating it with beads before adding the antibody to reduce background.[9] |
| Antibody Issues in Co-IP | - Use an antibody that is validated for immunoprecipitation. - The antibody's epitope for the bait protein should not be obscured by the protein-protein interaction. |
| Low Abundance of the Protein Complex | - Ensure that the cell line used expresses sufficient levels of both eIF4E and eIF4G. - You may need to use a larger amount of cell lysate for the Co-IP. |
Data Presentation
Table 1: Reported IC50 Values of 4EGI-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |
| SKBR-3 | Breast Cancer | ~30 | [1] |
| MCF-7 | Breast Cancer | ~30 | [1] |
| MDA-MB-231 | Breast Cancer | ~30 | [1] |
| A549 | Lung Cancer | ~6 | [11] |
| H157 | Lung Cancer | ~40 | [2] |
| Jurkat | T-cell Leukemia | >50 | [11] |
| U87 | Glioblastoma | Not specified, apoptosis induced at 10, 50, 100 µM | [1] |
| Non-CSCs | Breast Cancer | ~22 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions and the isomeric composition of the 4EGI-1 used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for Downstream Targets
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., Cyclin D1, c-Myc, or phosphorylated 4E-BP1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-immunoprecipitation (Co-IP) to Confirm Disruption of eIF4E-eIF4G Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody against either eIF4E or eIF4G and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against both eIF4E and eIF4G to assess their co-precipitation. A decrease in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: Signaling pathway showing the role of this compound in inhibiting cap-dependent translation.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (Z)-4EGI-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the eIF4E/eIF4G inhibitor, (Z)-4EGI-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This disruption prevents the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation of many oncogenic proteins.[1][2][3] Interestingly, while disrupting the eIF4E/eIF4G interaction, 4EGI-1 stabilizes the binding of the translational repressor 4E-binding protein 1 (4E-BP1) to eIF4E, further inhibiting translation.[1][4][5]
Q2: What are the expected effects of this compound on cancer cells?
A2: this compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and specifically target cancer stem cells.[6][7][8][9] It selectively inhibits the translation of mRNAs encoding for proteins involved in cell proliferation, survival, and metastasis, such as c-Myc, Cyclin D1, and VEGF.[6][10]
Q3: In which cancer types has this compound shown activity?
A3: this compound has demonstrated anti-cancer effects in a range of preclinical models, including breast cancer, lung cancer, leukemia, nasopharyngeal carcinoma, and glioma.[6][7][8][9][11][12]
Q4: What is the primary mechanism of acquired resistance to this compound?
A4: A key mechanism of resistance to this compound is the activation of a compensatory signaling pathway, specifically the PI3K/Akt/mTOR pathway.[13][14][15][16] Inhibition of mTORC1 signaling by 4EGI-1 can lead to the abrogation of a negative feedback loop, resulting in the activation of Akt, which can then promote cell survival and counteract the inhibitory effects of 4EGI-1.[13][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant inhibition of cell proliferation observed after this compound treatment. | 1. Suboptimal drug concentration: The IC50 of 4EGI-1 can vary between cell lines. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. IC50 values can range from approximately 10 µM to 40 µM.[9][18] |
| 2. Intrinsic or acquired resistance: The cancer cells may have pre-existing activation of the PI3K/Akt pathway or have developed it during treatment.[13] | Assess the phosphorylation status of Akt (Ser473) and S6 ribosomal protein (a downstream effector of mTORC1) by Western blot. If the PI3K/Akt pathway is activated, consider combination therapies. | |
| 3. Drug stability and handling: this compound may be unstable under certain conditions. | Prepare fresh stock solutions of this compound in DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results in m7GTP pull-down assays to confirm disruption of eIF4F complex. | 1. Non-specific binding of proteins to the agarose (B213101) beads. | Include a control with unmodified agarose beads to identify non-specific interactors.[1] |
| 2. Insufficient lysis buffer components. | Ensure your lysis buffer contains protease and phosphatase inhibitors to maintain protein integrity. | |
| 3. Suboptimal incubation time. | Optimize the incubation time of the cell lysate with the m7GTP-agarose beads (e.g., 4°C for 16 hours).[1] | |
| Combination therapy with an Akt inhibitor does not show synergistic effects. | 1. Inappropriate drug ratio or concentration. | Perform a synergy analysis using a matrix of different concentrations of both this compound and the Akt inhibitor to identify the optimal synergistic ratio. |
| 2. Incorrect timing of drug administration. | Consider sequential versus simultaneous administration of the drugs. The optimal timing may depend on the specific cell line and the kinetics of pathway activation. | |
| 3. Alternative resistance mechanisms. | Investigate other potential resistance pathways, such as upregulation of other pro-survival signals or drug efflux pumps. |
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 of this compound | Breast Cancer Stem Cells | ~10-11 µM | [9] |
| Non-CSC Breast Cancer Cells (SKBR-3, MCF-7, MDA-MB-231) | ~22-30 µM | [9] | |
| Human Lung Cancer Cell Lines | ~40 µM | [18] | |
| Protein Synthesis Inhibition | Chronic Lymphocytic Leukemia (CLL) cells | Reduced by 4EGI-1 after a ~6-fold increase induced by stromal cell/CD154 culture | [10] |
| Resistance Factor (Example) | A2780 ovarian cancer cells resistant to CCT129254 | 23.2-fold increase in resistance | [13] |
Key Experimental Protocols
Protocol for Developing this compound Resistant Cell Lines
This protocol is adapted from general methods for generating drug-resistant cell lines.[12][19][20]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or SRB assay).
-
Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring and maintenance: At each concentration, monitor cell morphology and proliferation. Passage the cells when they reach 80-90% confluency. The medium containing the drug should be changed every 2-3 days.
-
Confirmation of resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by re-evaluating the IC50 of this compound. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant cell line.
-
Cryopreservation: It is advisable to freeze stocks of the resistant cells at different stages of the selection process.
m7GTP Pull-Down Assay to Assess eIF4F Complex Formation
This protocol is based on established methods for analyzing the eIF4F complex.[1][7][21][22]
-
Cell Lysis:
-
Treat cells with DMSO (control) or this compound for the desired time.
-
Lyse the cells in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Incubation with m7GTP-Agarose Beads:
-
Incubate the cell lysates with m7GTP-agarose beads (and control agarose beads) overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against eIF4E and eIF4G to assess the disruption of their interaction.
-
Synergy Analysis of Combination Therapy
This protocol provides a general framework for assessing the synergistic effects of this compound and an Akt inhibitor.[23][24][25]
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the Akt inhibitor, both alone and in combination. Include a vehicle control.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), determine cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: Canonical eIF4E-mediated translation pathway.
Caption: Mechanism of this compound resistance via Akt activation.
Caption: Workflow for studying this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Reprogrammed mRNA translation drives resistance to therapeutic targeting of ribosome biogenesis | The EMBO Journal [link.springer.com]
- 3. Sensitivity to an inhibitor of translation elongation in solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Transcription and Translation Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein synthesis control in cancer: selectivity and therapeutic targeting | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4E-BP1 Is A Key Effector of the Oncogenic Activation of the AKT and ERK Signaling Pathways That Integrates Their Function in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RIP1 activates PI3K-Akt via a dual mechanism involving NF-kappaB mediated inhibition of the mTOR-S6K-IRS1 negative feedback loop and downregulation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
impact of (Z)-4EGI-1 on Akt activation as a feedback loop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of (Z)-4EGI-1 on Akt activation and the associated feedback loop.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction.[1][2] This interaction is a critical step in the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By disrupting the eIF4E/eIF4G interaction, this compound selectively inhibits the translation of specific mRNAs, particularly those with highly structured 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival, such as cyclins and c-myc.[2]
Q2: How does this compound treatment lead to Akt activation? (The Feedback Loop)
Treatment with this compound can paradoxically lead to the activation of Akt through a feedback mechanism.[1] Here's a breakdown of the signaling pathway:
-
This compound inhibits the eIF4E/eIF4G interaction , which in turn inhibits mTORC1 signaling.[1]
-
Inhibition of mTORC1 relieves a negative feedback loop that normally suppresses the PI3K/Akt pathway.[1] The mTORC1 complex, when active, can inhibit insulin (B600854) receptor substrate 1 (IRS1), a key upstream activator of PI3K. By inhibiting mTORC1, this compound removes this inhibitory brake on PI3K.
-
Relief of this feedback inhibition leads to increased PI3K activity , which in turn leads to the phosphorylation and activation of Akt.[1]
-
Furthermore, the inhibition of mTORC1 signaling by 4EGI-1 can lead to the activation of mTORC2 , which is a direct kinase for Akt at the Ser473 residue, further promoting Akt activation.[1]
This feedback activation of Akt can counteract the intended anti-proliferative effects of this compound.[1]
Q3: Why am I observing increased Akt phosphorylation (p-Akt) after treating my cells with this compound?
Observing an increase in phosphorylated Akt (p-Akt) at serine 473 (Ser473) or threonine 308 (Thr308) after this compound treatment is consistent with the known feedback loop mechanism. As explained above, by inhibiting the downstream effector of the Akt/mTORC1 pathway (cap-dependent translation), this compound triggers an upstream signaling cascade that results in the activation of Akt.[1] This is a compensatory cellular response to the inhibition of protein synthesis.
Q4: My Western blot for p-Akt is showing inconsistent results after this compound treatment. What could be wrong?
Inconsistent Western blot results can be frustrating. Here is a troubleshooting guide to help you identify the potential issues:
| Problem | Possible Cause | Solution |
| Weak or no signal for p-Akt | Insufficient this compound treatment time or concentration. | Optimize the treatment duration and concentration of this compound for your specific cell line. |
| Low antibody concentration. | Optimize the primary and secondary antibody concentrations.[3] | |
| Poor protein transfer. | Ensure proper contact between the gel and membrane, and check the transfer buffer and conditions.[3][4] | |
| Antibody inactivity. | Check the expiration date and storage conditions of your antibodies.[5] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking buffer (e.g., BSA instead of milk).[3][6] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[3] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[3] | |
| Non-specific bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Proteolytic degradation of the sample. | Add protease and phosphatase inhibitors to your lysis buffer. | |
| High antibody concentration. | Decrease the primary antibody concentration.[6] | |
| "Smiling" or distorted bands | Uneven heating of the gel during electrophoresis. | Run the gel at a lower voltage or in a cold room.[3] |
| Uneven gel polymerization. | Ensure the gel is poured evenly and allowed to polymerize completely.[3] |
Q5: Does this compound have off-target effects that could influence my results?
Yes, this compound has been reported to have effects that are independent of its inhibition of cap-dependent translation.[7][8] For instance, some studies have shown that 4EGI-1 can induce the expression of Death Receptor 5 (DR5) and promote the degradation of the anti-apoptotic protein c-FLIP.[7][9] These off-target effects could contribute to the observed cellular phenotype and should be considered when interpreting your results. It is always a good practice to include multiple controls in your experiments, such as using siRNA against eIF4E to confirm that the observed effects are indeed due to the inhibition of cap-dependent translation.[7]
Q6: What is the optimal concentration and treatment time for this compound in cell culture experiments?
The optimal concentration and treatment time for this compound can vary significantly between different cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Generally, concentrations in the range of 20-50 µM have been shown to be effective in inhibiting cell growth.[7] For observing the feedback activation of Akt, a time course of 1, 3, 6, 12, and 24 hours is a good starting point.
Q7: How can I confirm that this compound is inhibiting cap-dependent translation in my experiment?
To confirm the on-target activity of this compound, you can perform the following experiments:
-
m7GTP Pull-Down Assay: This assay directly assesses the interaction between eIF4E and eIF4G. In the presence of this compound, you should observe a decrease in the amount of eIF4G that co-precipitates with eIF4E.[7]
-
Western Blot for Downstream Targets: Analyze the protein levels of key downstream targets of cap-dependent translation, such as cyclin D1, c-myc, and HIF-1α.[2][9] A decrease in the expression of these proteins would indicate successful inhibition of cap-dependent translation.
-
Polysome Profiling: This technique separates mRNAs based on the number of associated ribosomes. Inhibition of translation initiation by this compound will lead to a shift of mRNAs from heavy polysomes to lighter polysomes or monosomes.
Q8: Is the activation of Akt by this compound cell-type specific?
The feedback activation of Akt upon inhibition of the mTORC1 pathway is a well-established mechanism in many cell types.[1] However, the magnitude and kinetics of this response can vary depending on the specific genetic and signaling context of the cell line being studied. Therefore, it is important to empirically determine the extent of Akt activation in your particular experimental system.
Q9: What are the therapeutic implications of the 4EGI-1-induced Akt activation?
The feedback activation of the pro-survival Akt pathway can be a mechanism of resistance to therapies targeting the cap-dependent translation machinery, such as this compound.[1] This suggests that a combination therapy approach, where this compound is co-administered with an Akt inhibitor, could be a more effective strategy to overcome this resistance and enhance the anti-cancer efficacy.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Protein Phosphorylation in Breast Cancer Cells
| Protein | Phosphorylation Site | Effect of this compound Treatment |
| Akt | Ser473 | Increased |
| Akt | Thr308 | Increased |
| S6K | Thr389 | Decreased |
| 4E-BP1 | Thr37/46 | Decreased |
Data synthesized from studies investigating the effects of mTORC1 inhibition.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H157 | Lung Cancer | ~40 |
| H358 | Lung Cancer | ~40 |
| A549 | Lung Cancer | ~40 |
Data is indicative and may vary based on experimental conditions.[7]
Detailed Experimental Protocols
Protocol 1: Western Blotting for Akt and phospho-Akt
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: m7GTP Pull-Down Assay to Assess eIF4E/eIF4G Interaction
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton-based buffer) with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
m7GTP Bead Incubation:
-
Incubate 500 µg to 1 mg of protein lysate with m7GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation. These beads will specifically pull down eIF4E and its interacting partners.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against eIF4E and eIF4G. A decrease in the amount of eIF4G in the pull-down from this compound treated cells compared to the control indicates disruption of the eIF4E/eIF4G interaction.
-
Signaling Pathways and Experimental Workflows
Caption: this compound induced Akt activation feedback loop.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. The synergistic inhibition of breast cancer proliferation by combined treatment with 4EGI-1 and MK2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling hygroscopic (Z)-4EGI-1
Welcome to the technical support center for (Z)-4EGI-1, a potent inhibitor of the eIF4E/eIF4G interaction. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling this hygroscopic compound and to offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the Z-isomer of 4EGI-1, a small molecule that inhibits cap-dependent translation by disrupting the protein-protein interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][2] By binding to eIF4E, this compound prevents the formation of the eIF4F complex, which is crucial for the initiation of translation of many oncogenic proteins.[1][3] This inhibition of protein synthesis leads to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3]
Q2: What are the recommended storage conditions for this compound?
Due to its hygroscopic nature, proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a desiccator to minimize moisture absorption. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for dissolution. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I handle this compound powder given its hygroscopic nature?
To minimize moisture absorption, follow these best practices:
-
Allow the vial to equilibrate to room temperature in a desiccator before opening.
-
Weigh the compound quickly in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
Tightly reseal the vial immediately after use and store it in a desiccator at the recommended temperature.[4][5]
Troubleshooting Guide
Issue 1: The this compound powder appears clumpy or has turned into a gum.
-
Cause: This is likely due to moisture absorption. The hygroscopic nature of the compound makes it prone to clumping or changing its physical state upon exposure to humidity.[4][6]
-
Solution: While it may be possible to dry the compound under vacuum, this can be challenging without specialized equipment. To prevent this, always handle the compound as described in the FAQ above. For dissolution, ensure you are using anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce solubility.[1]
Issue 2: My this compound stock solution is not dissolving completely or has precipitated.
-
Cause: This could be due to several factors:
-
Moisture in DMSO: Using DMSO that has been opened multiple times and exposed to air can lead to reduced solubility of this compound.[1]
-
Incorrect Solvent: While DMSO is the recommended solvent for high concentration stock solutions, using other solvents may result in poor solubility.
-
Low Temperature: Precipitation can occur if the stock solution is not fully warmed to room temperature before use.
-
-
Solution:
-
Always use freshly opened, anhydrous DMSO to prepare stock solutions.
-
Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
-
For preparing working solutions in aqueous media, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to avoid precipitation.[1]
-
Issue 3: I am not observing the expected biological effect in my cell-based assay.
-
Cause:
-
Compound Inactivity: Improper storage or handling may have led to the degradation of the compound.
-
Suboptimal Concentration: The concentration of this compound used may be too low for your specific cell line or experimental conditions. The reported IC50 values can vary between cell lines.[1][3]
-
Incorrect Assay Conditions: The incubation time may be insufficient to observe the desired effect.
-
Cell Line Resistance: Some cell lines may be less sensitive to the inhibition of cap-dependent translation.
-
-
Solution:
-
Verify Compound Activity: Use a new, properly stored vial of this compound.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range for in vitro assays is 10-100 µM.[3][7]
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal treatment duration.
-
Positive Control: Include a positive control in your experiment that is known to induce a similar biological effect.
-
Target Engagement: If possible, perform a western blot to confirm the downstream effects of eIF4E/eIF4G inhibition, such as a decrease in the levels of proteins like cyclin D1 or c-Myc.[2]
-
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound working solution to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Downstream Target Modulation
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the determined incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against downstream targets (e.g., Cyclin D1, c-Myc) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Simplified signaling pathway of eIF4E/eIF4G interaction and this compound inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tutorchase.com [tutorchase.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
cell line-specific responses to (Z)-4EGI-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Z)-4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of cap-dependent translation initiation.[1][2] It functions by disrupting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[3][4] This disruption prevents the formation of the eIF4F complex, which is crucial for recruiting ribosomes to the 5' cap of mRNAs.[4][5] Interestingly, while this compound displaces eIF4G from eIF4E, it has been shown to stabilize the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting translation.[3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to lead to a reduction in the translation of proteins with highly structured 5' untranslated regions, which often include oncoproteins like cyclin D1, c-myc, and Bcl-2.[4][6] Consequently, common cellular effects include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][7] In some cell lines, it can also sensitize cells to other therapeutic agents like TRAIL.[1][2]
Q3: How do I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] For example, a 90 mg/mL stock solution in fresh DMSO is possible.[8] It is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility.[8]
Q4: What is a typical working concentration and treatment duration for this compound?
A4: The optimal working concentration and treatment duration are highly cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Concentrations typically range from 1 µM to 100 µM, with treatment times from 12 to 72 hours.[1][7][10] For example, in A549 lung cancer cells, the IC50 is approximately 6 µM, while in some nasopharyngeal carcinoma cell lines, apoptosis is observed at concentrations of 50-75 µM after 24 hours.[7][8]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after treatment.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line. We recommend starting with a broad range (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Extend the treatment duration. We suggest a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing an effect.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound. This could be due to various factors, including altered signaling pathways or drug efflux pumps. Consider using a positive control cell line known to be sensitive to this compound, such as A549 or Jurkat cells, to validate your experimental setup.[8]
-
-
Possible Cause 4: Inactive compound.
-
Solution: Ensure the this compound is properly stored and has not expired. If in doubt, purchase a new batch of the compound.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate drug dilution.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: this compound can have effects independent of eIF4F inhibition.
-
Solution: Research has shown that some effects of 4EGI-1, such as the induction of DR5 and downregulation of c-FLIP, can be independent of its role in inhibiting cap-dependent translation.[2] It is crucial to include appropriate controls to dissect the specific mechanism in your system. For example, using siRNA to knock down eIF4E can help differentiate between on-target and off-target effects.[2]
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is consistent across all treatments, including the vehicle control, and is below a toxic level (typically <0.5%).
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Cancer | ~6 | SRB | |
| H358 | Lung Cancer | ~40 | SRB | [1] |
| H157 | Lung Cancer | ~40 | SRB | [1] |
| SKBR-3 | Breast Cancer | ~30 | Cell Viability Assay | |
| MCF-7 | Breast Cancer | ~30 | Cell Viability Assay | [10] |
| MDA-MB-231 | Breast Cancer | ~30 | Cell Viability Assay | [10] |
| CRL-2351 | Breast Cancer | 1-20 | SRB | [6][11] |
| CRL-2813 | Melanoma | 1-20 | SRB | [6][11] |
| HNE1 | Nasopharyngeal Carcinoma | Varies with time | SRB | [7] |
| LNCaP | Prostate Cancer | Varies with time | MTT | [12] |
| U87 | Glioma | Varies with time | Cell Viability Assay | [13] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
2. Western Blot Analysis for Downstream Effectors
-
Cell Lysis:
-
Plate and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, c-myc, cleaved PARP, DR5, p-4E-BP1, total 4E-BP1, eIF4E, eIF4G) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
3. Apoptosis Assay (Annexin V Staining)
-
Seed and treat cells with this compound for the desired time.
-
Harvest both floating and attached cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
References
- 1. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF4E/eIF4G interaction inhibitor 4EGI-1 augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4EGI-1 induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (Z)-4EGI-1 and (E)-4EGI-1 Efficacy in Cancer Research
For Immediate Release
This guide provides a detailed comparison of the biological efficacy of the (Z) and (E) isomers of 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction critical for cap-dependent translation. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting protein synthesis.
Introduction
4EGI-1 is a well-established experimental compound that disrupts the formation of the eIF4F complex, a key component of the cellular machinery responsible for initiating the translation of messenger RNA (mRNA) into protein.[1] By inhibiting the interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G, 4EGI-1 effectively halts the translation of many proteins essential for cancer cell growth, proliferation, and survival.[1][2] 4EGI-1 exists as two stable geometric isomers, (Z)-4EGI-1 and (E)-4EGI-1, which have been shown to exhibit differential biological activities. This guide synthesizes available experimental data to provide a clear comparison of their respective efficacies.
Mechanism of Action
4EGI-1 functions as an allosteric inhibitor. It binds to a site on eIF4E distinct from the eIF4G binding domain, inducing a conformational change that prevents the productive interaction between the two proteins.[3][4] This disruption of the eIF4E/eIF4G interaction is the primary mechanism by which 4EGI-1 inhibits cap-dependent translation. Furthermore, 4EGI-1 has a dual mechanism of action; it not only blocks eIF4G binding but also stabilizes the interaction between eIF4E and the translational repressor, 4E-BP1, further inhibiting translation initiation.[5]
Comparative Efficacy Data
Experimental evidence suggests that while both isomers are active, they display notable differences in their potency against various cancer cell lines. The (Z)-isomer has been reported to have a slightly higher affinity for eIF4E.[3] The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity of this compound and (E)-4EGI-1 in Breast Cancer Cells
| Cell Line Type | Compound | IC50 (µM) |
| Breast Cancer Stem Cells (CSCs) | (E)-4EGI-1 | ~11 |
| Breast Cancer Stem Cells (CSCs) | This compound | ~10 |
| Non-CSC Breast Cancer Cells | 4EGI-1 (isomer mixture) | ~22 |
| SKBR-3, MCF-7, MDA-MB-231 | 4EGI-1 (isomer mixture) | ~30 |
Data sourced from a study on the effects of 4EGI-1 on breast cancer stem cells.[6]
Table 2: In Vivo Antitumor Activity of this compound and (E)-4EGI-1 in a Breast CSC Xenograft Model
| Treatment Group | Average Tumor Volume (Day 21, mm³) | Average Tumor Weight (Day 21, g) |
| DMSO (Control) | 237.4 ± 18.6 | Not specified |
| (E)-4EGI-1 | 113.2 ± 11.4 | Not specified |
| This compound | 123.9 ± 10.8 | Not specified |
Data represents the mean ± SD from a study investigating the in vivo effects of 4EGI-1 isomers on breast CSC tumor growth.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to comparing these isomers, the following diagrams are provided.
Caption: The eIF4F signaling pathway and points of inhibition by 4EGI-1.
Caption: Workflow for the comparative efficacy analysis of 4EGI-1 isomers.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
1. Fluorescence Polarization (FP) Assay
This assay is employed to quantitatively measure the binding affinity of the (Z) and (E) isomers of 4EGI-1 to the eIF4E protein.[1]
-
Principle: The assay measures the change in the polarization of fluorescently labeled eIF4G-derived peptide upon displacement by the 4EGI-1 isomers from the eIF4E protein. A decrease in fluorescence polarization indicates a higher binding affinity of the inhibitor.
-
Reagents: Recombinant human eIF4E protein, a fluorescently labeled peptide derived from eIF4G, this compound, (E)-4EGI-1, and an appropriate assay buffer.
-
Procedure:
-
A constant concentration of eIF4E and the fluorescently labeled eIF4G peptide are incubated to form a complex.
-
Increasing concentrations of either this compound or (E)-4EGI-1 are added to the complex.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 values, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide, are calculated.
-
2. Cell Viability Assay
This assay determines the cytotoxic effects of the 4EGI-1 isomers on cancer cells.
-
Principle: ATP levels are measured as an indicator of cell viability. A decrease in ATP corresponds to a reduction in the number of viable cells.
-
Reagents: Breast cancer cell lines (e.g., breast CSCs, non-CSCs, SKBR-3, MCF-7, MDA-MB-231), cell culture medium, this compound, (E)-4EGI-1, and a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or (E)-4EGI-1 for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, and luminescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.[6]
-
3. In Vivo Tumorigenesis Assay
This assay evaluates the in vivo anti-tumor efficacy of the 4EGI-1 isomers in a preclinical animal model.
-
Principle: The growth of human cancer cell-derived tumors in immunodeficient mice is monitored following treatment with the inhibitors.
-
Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with human breast cancer stem cells.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, (E)-4EGI-1).
-
The inhibitors are administered systemically (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[6]
-
Conclusion
Both this compound and (E)-4EGI-1 demonstrate significant anti-cancer activity by inhibiting the eIF4E/eIF4G interaction. The available data suggests that the (Z)-isomer may have a slightly higher potency in some in vitro settings, as indicated by its lower IC50 value in breast cancer stem cells.[6] However, in the in vivo model presented, both isomers showed comparable efficacy in reducing tumor growth.[6] Further comprehensive studies are warranted to fully elucidate the therapeutic potential and nuanced differences between these two isomers in various cancer contexts. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel cancer therapies targeting the translation initiation machinery.
References
- 1. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Potent Anti-Cancer Synergy: (Z)-4EGI-1 and MK2206 in Breast Cancer
A Novel Combination Therapy Overcomes Drug Resistance by Targeting Key Survival Pathways
In the intricate landscape of cancer therapy, the quest for synergistic drug combinations that can outmaneuver the adaptive resistance mechanisms of tumor cells is paramount. Groundbreaking research has unveiled a powerful synergistic partnership between two targeted agents, (Z)-4EGI-1 and MK2206, in preclinical models of breast cancer. This guide provides a comprehensive overview of the scientific evidence supporting this combination, detailing the underlying molecular mechanisms, quantitative data from key experiments, and the experimental protocols to enable further research in this promising area.
The rationale for combining this compound, an inhibitor of the eIF4E/eIF4G interaction crucial for cap-dependent translation, with MK2206, an allosteric inhibitor of the serine/threonine kinase Akt, stems from a critical feedback loop that limits the efficacy of single-agent therapy.[1][2] While this compound effectively disrupts the translation of key oncogenic proteins, it paradoxically triggers a compensatory activation of the PI3K/Akt signaling pathway, a central node for cell survival and proliferation.[1][2] This feedback activation of Akt counteracts the anti-cancer effects of this compound.[1] The addition of MK2206 potently and specifically inhibits this Akt reactivation, leading to a robust and synergistic anti-tumor response.[1][2]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and MK2206 has been quantitatively demonstrated in breast cancer cell lines. The Combination Index (CI), a key metric for quantifying drug interactions, was calculated using the Chou-Talalay method.
| Cell Line | Time Point | Combination Index (CI) Value | Interpretation |
| MCF7 | 24h | < 1 | Synergistic |
| MCF7 | 36h | < 1 | Synergistic |
| MCF7 | 48h | < 1 | Synergistic |
| Table 1: In Vitro Synergism of this compound and MK2206 in MCF7 Breast Cancer Cells.[1] |
These CI values, being less than 1, definitively indicate a synergistic effect, where the combined therapeutic impact is greater than the sum of the individual drug effects.
In vivo studies using a xenograft mouse model with MCF7 breast cancer cells further corroborated these findings. The combination treatment resulted in a significantly more profound inhibition of tumor growth compared to either agent administered alone.[1]
| Treatment Group | Mean Tumor Weight (relative to control) |
| Vehicle Control | 1.0 |
| This compound (50 mg/kg/day) | ~0.6 |
| MK2206 (100 mg/kg/two days) | ~0.8 |
| This compound + MK2206 | ~0.2 |
| Table 2: In Vivo Antitumor Activity in MCF7 Xenograft Model.[1] |
Importantly, the combination therapy was well-tolerated, with no significant impact on the body weight of the mice, suggesting a favorable toxicity profile.[1]
Deciphering the Molecular Mechanism of Synergy
The synergistic effect of combining this compound and MK2206 is rooted in the intricate crosstalk between the mTOR and PI3K/Akt signaling pathways.
This compound disrupts the formation of the eIF4F complex by inhibiting the interaction between eIF4E and eIF4G.[1] This action blocks the translation of oncogenic proteins. However, this also leads to the inhibition of mTORC1 signaling, which in turn relieves a negative feedback loop on the PI3K pathway, resulting in the activation of Akt.[1][2] This activated Akt promotes cell survival, thereby diminishing the therapeutic effect of this compound. MK2206 directly inhibits this feedback-induced Akt activation, restoring and enhancing the anti-proliferative effects of this compound.[1]
Experimental Protocols
To facilitate further investigation into this promising combination therapy, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, MK2206, or the combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with this compound in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against eIF4E overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against eIF4G to assess the interaction.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject breast cancer cells (e.g., 5 x 10^6 MCF7 cells) into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups: vehicle control, this compound alone, MK2206 alone, and the combination. Administer the drugs as per the established dosing schedule (e.g., this compound at 50 mg/kg/day via intraperitoneal injection and MK2206 at 100 mg/kg every two days via oral gavage).[1]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be further analyzed by Western blotting or immunohistochemistry.
Conclusion
The combination of this compound and MK2206 represents a rational and highly effective therapeutic strategy for breast cancer. By simultaneously targeting cap-dependent translation and the PI3K/Akt survival pathway, this combination overcomes intrinsic resistance mechanisms and demonstrates significant synergistic anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising combination therapy for clinical application in breast cancer treatment.
References
Assessing the Specificity of (Z)-4EGI-1 for the eIF4E/eIF4G Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G is a critical node in the regulation of cap-dependent translation, a pathway frequently dysregulated in cancer and other proliferative diseases. Its inhibition presents a promising therapeutic strategy. This guide provides an objective comparison of (Z)-4EGI-1, a frequently cited inhibitor of this interaction, with other alternative compounds, supported by experimental data and detailed protocols to aid in the critical assessment of its specificity.
Mechanism of Action: this compound and Alternatives
This compound is the more active Z-isomer of 4EGI-1, a small molecule identified through high-throughput screening as a disruptor of the eIF4E/eIF4G protein-protein interaction (PPI)[1][2]. It functions as an allosteric inhibitor . Instead of binding to the same site on eIF4E that eIF4G uses, 4EGI-1 binds to a remote hydrophobic pocket. This binding induces a conformational change in eIF4E that prevents its association with eIF4G[3].
A key feature of this compound's mechanism is its dual activity: while it displaces eIF4G, it paradoxically stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E[1][3]. This further suppresses cap-dependent translation, making it a unique tool for studying translational control.
For a robust assessment, we compare this compound with two alternative molecules that target eIF4E through different mechanisms:
-
Briciclib (ON 014185): A small molecule that binds to eIF4E and inhibits the translation of its target mRNAs, such as Cyclin D1 and c-Myc[4][5]. While its primary mechanism is described as direct binding to eIF4E, specific details on whether it allosterically inhibits the eIF4G interaction in the same manner as 4EGI-1 are less defined in publicly available literature. It shows potent anti-proliferative activity in various cancer cell lines[4].
-
Ribavirin (B1680618): A guanosine (B1672433) analog and antiviral drug that acts as a competitive inhibitor of eIF4E. It physically mimics the 7-methylguanosine (B147621) (m7G) cap structure of mRNA, thereby preventing eIF4E from binding to the 5' end of its target transcripts[6][7]. This action disrupts the formation of the entire eIF4F initiation complex.
Data Presentation: Quantitative Comparison of eIF4E Inhibitors
The following table summarizes key quantitative parameters for this compound and its alternatives. It is important to note that assay conditions and cell types can significantly influence these values, making direct comparisons across different studies challenging.
| Parameter | This compound | Briciclib | Ribavirin |
| Target | eIF4E/eIF4G Interaction | eIF4E | eIF4E cap-binding |
| Mechanism | Allosteric PPI Inhibitor | Binds eIF4E | Competitive Inhibitor (m7G cap mimic) |
| Binding Affinity (Kd) | 8.74 µM (to eIF4E)[1] | Direct binding confirmed by NMR[5] | ~1 µM (triphosphate form to eIF4E)[6] |
| IC50 / EC50 | 43.5 µM (FP Assay)[1] | GI50: 9.8-12.2 nM (Cell Proliferation)[4] | EC50: ~1 µM (Inhibits eIF4E:cyclin D1 mRNA binding in cells)[6] |
| Known Off-Target Effects | Induces DR5 expression independent of translation inhibition[8]; may not induce certain stress responses seen with other translation inhibitors[9]. | Downregulates other eIFs (e.g., eIF1A, eIF2α, eIF3A)[10]. | Inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), inhibition of viral RNA polymerases, general inhibition of DNA, RNA, and protein synthesis at higher concentrations[7][11][12]. |
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the methods used to assess its specificity, the following diagrams are provided.
Caption: The mTOR signaling pathway and points of intervention for eIF4E inhibitors.
References
- 1. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribavirin inhibits protein synthesis and cell proliferation induced by mitogenic factors in primary human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic Initiation Factor 4E (eIF4E) as a Target of Anti-Psoriatic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversible Inhibition of Cellular Metabolism by Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible inhibition of cellular metabolism by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-4EGI-1: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
(Z)-4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, has emerged as a promising anti-cancer agent due to its selective cytotoxicity towards malignant cells while exhibiting lesser effects on their normal counterparts. This guide provides a comprehensive comparison of the differential effects of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The heightened sensitivity of cancer cells to this compound is primarily attributed to their frequent dysregulation of the cap-dependent translation pathway. Many tumors exhibit an over-reliance on this pathway for the synthesis of key oncoproteins, rendering them particularly vulnerable to inhibitors of the eIF4F complex.[1]
Mechanism of Action: Disrupting the Machinery of Protein Synthesis
This compound functions by disrupting the interaction between two key eukaryotic initiation factors: eIF4E and eIF4G.[2][3] This interaction is a critical step in the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into proteins. By binding to eIF4E, this compound prevents its association with eIF4G, thereby inhibiting the recruitment of the ribosome to the mRNA and ultimately halting protein synthesis.[4][5] Cancer cells, with their elevated rates of protein synthesis to fuel rapid growth and proliferation, are disproportionately affected by this inhibition.
Quantitative Comparison of Cytotoxicity
The preferential activity of this compound against cancer cells is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values across various cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Reference |
| Malignant Cells | |||
| Malignant Pleural Mesothelioma | Cancer | Preferential Inhibition | [5] |
| Breast Cancer Stem Cells | Cancer Stem Cell | ~10-11 | [6] |
| Non-Cancer Stem Cells (Breast) | Cancer | ~22 | [3][4] |
| SKBR-3 | Breast Cancer | ~30 | [6] |
| MCF-7 | Breast Cancer | ~30 | [6] |
| MDA-MB-231 | Breast Cancer | ~30-32 | [6] |
| A549 | Lung Cancer | ~6 | [2] |
| HNE1 | Nasopharyngeal Carcinoma | ~50 (at 72h) | |
| 5-8F | Nasopharyngeal Carcinoma (less sensitive) | ~120 (at 72h) | |
| Normal Cells | |||
| LP9 | Normal Mesothelial | Less Sensitive | [5] |
| MeT-5A | Non-malignant Mesothelial | Resistant | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer or normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[8]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed and treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-fluorochrome conjugate (e.g., FITC, PE) and a viability dye (e.g., Propidium Iodide, 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.
eIF4E/eIF4G Interaction Assay (m7GTP Pull-down)
This assay assesses the integrity of the eIF4F complex.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
m7GTP Agarose Incubation: Incubate the clarified lysates with m7GTP-sepharose beads to capture eIF4E and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against eIF4E and eIF4G to assess their co-precipitation. A decrease in the amount of eIF4G pulled down with eIF4E in the presence of this compound indicates disruption of their interaction.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4EGI-1 represses cap-dependent translation and regulates genome-wide translation in malignant pleural mesothelioma [pubmed.ncbi.nlm.nih.gov]
- 6. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (Z)-4EGI-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (Z)-4EGI-1, an inhibitor of the eIF4E/eIF4G interaction used in cancer research. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Core Safety and Handling Principles
This compound is classified with specific hazards that dictate its handling and disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed or in contact with skin and is harmful to aquatic life[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves and protective clothing[1].
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for this compound, which inform the necessary precautions for its disposal.
| Hazard Classification | Category | Precautionary Statement Code | Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed[1]. |
| Acute Toxicity (Dermal) | Category 4 | H312 | Harmful in contact with skin[1]. |
| Short-term (acute) aquatic hazard | Category 3 | H402 | Harmful to aquatic life[1]. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This should be done in accordance with all national and local regulations. The following protocol outlines the necessary steps to ensure safe and compliant disposal:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1]. Keep it in its original or a clearly labeled, compatible container.
-
Container Management: Ensure the waste container is in good condition, properly sealed, and clearly labeled as hazardous waste, indicating the contents as "this compound".
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's specific chemical hygiene plan and waste disposal procedures. The EHS office will provide guidance on the designated collection points and schedules for hazardous chemical waste.
-
Arrange for Professional Disposal: Contact your institution's designated hazardous waste management service to arrange for the pickup and disposal of the this compound waste. These services are equipped to handle and transport hazardous materials to an approved waste disposal facility.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal service. This documentation is crucial for regulatory compliance.
-
Decontamination: After handling the waste, thoroughly wash your hands and any potentially contaminated surfaces. Dispose of any contaminated PPE, such as gloves, as hazardous waste in accordance with applicable laws and good laboratory practices[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling (Z)-4EGI-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting. While some suppliers indicate that a Safety Data Sheet (SDS) is not required under REACH regulations, it is best practice to handle all biologically active small molecules with a degree of caution.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in solid form or in solution. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves | Protects skin from accidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required for small quantities | Handle the solid compound in a well-ventilated area. If weighing out larger quantities that may produce dust, a dust mask or handling within a fume hood is recommended. |
Operational Plan: From Receipt to Experiment
This section outlines a step-by-step protocol for safely handling this compound from the moment it is received to its use in an experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is typically a solid.
-
Store the container in a cool, dry place, protected from light. Recommended storage temperatures are often -20°C or -80°C for long-term stability.
2. Preparation of Stock Solutions:
-
Warning: Handle the solid form in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
This compound is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
-
Example Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound and the volume of DMSO. The molecular weight of this compound is approximately 451.28 g/mol .
-
Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Weigh the desired amount of this compound solid in a tared microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
3. Use in Experiments:
-
When preparing working solutions for cell culture or other assays, dilute the stock solution with the appropriate aqueous buffer or media.
-
Be aware that high concentrations of DMSO may be toxic to cells. Ensure the final concentration of DMSO in your experiment is at a non-toxic level (typically <0.5%).
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. As a biologically active small molecule, it should be treated as chemical waste.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weigh boats, gloves, and paper towels, should be collected in a designated hazardous solid waste container.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour solutions down the drain. The liquid waste container should be compatible with the solvents used (e.g., a container suitable for organic waste if DMSO is the solvent).
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical names of the contents, including solvents.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until they are collected for disposal.
3. Final Disposal:
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
Signaling Pathway Visualization
This compound is an inhibitor of the protein-protein interaction between the eukaryotic translation initiation factors eIF4E and eIF4G. This interaction is a critical step in the initiation of cap-dependent translation. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
